4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-1,5-dimethyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c1-3-4(7)5(6(8,9)10)11-12(3)2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCNTZRBBLIUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721402-02-4 | |
| Record name | 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, safety and handling, and outlines a detailed experimental protocol for its synthesis. Furthermore, it explores the broader biological significance and applications of trifluoromethyl-substituted pyrazoles, supported by logical diagrams to illustrate synthetic pathways and potential areas of application. While specific biological activity data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from closely related analogues to provide a valuable resource for researchers in the field.
Compound Identification and Properties
This compound is a substituted pyrazole characterized by the presence of a bromine atom at the 4-position, two methyl groups at the 1 and 5-positions, and a trifluoromethyl group at the 3-position. These functional groups, particularly the trifluoromethyl moiety, are known to enhance properties such as metabolic stability and lipophilicity, making this class of compounds attractive for pharmaceutical and agrochemical research.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
| CAS Number | Not explicitly found for this specific isomer, but closely related to other registered pyrazoles. A commercial listing exists for this compound. | - |
| Molecular Formula | C₆H₆BrF₃N₂ | [1] |
| Molecular Weight | 259.03 g/mol | Calculated |
| Physical Form | Solid | [1] |
| InChI | 1S/C6H6BrF3N2/c1-3-4(7)5(6(8,9)10)11-12(3)2/h1-2H3 | [1] |
| SMILES | CC1=C(Br)C(=NN1C)C(F)(F)F | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process involving the formation of the pyrazole ring followed by bromination. The following is a generalized experimental protocol based on established methodologies for the synthesis of similar pyrazole derivatives.
General Synthesis Workflow
The synthesis of substituted pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For N-methylated pyrazoles, methylhydrazine is a common reagent. Subsequent bromination at the 4-position is often achieved using a suitable brominating agent like N-Bromosuccinimide (NBS).
Detailed Experimental Protocol
Step 1: Synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
-
To a solution of 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole.
Step 2: Synthesis of this compound
-
Dissolve the 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole (1 equivalent) from Step 1 in a chlorinated solvent such as dichloromethane or chloroform.
-
Add N-Bromosuccinimide (NBS) (1-1.1 equivalents) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to afford the final product, this compound.
Biological Activity and Applications
While specific biological data for this compound is not extensively documented in public literature, the pyrazole scaffold, particularly when substituted with a trifluoromethyl group, is a well-established pharmacophore with a broad range of biological activities.
Table 2: Potential Biological Activities of Trifluoromethyl-Substituted Pyrazoles
| Biological Activity | Description | Key Findings from Related Compounds |
| Antibacterial | Inhibition of bacterial growth, including resistant strains. | Bromo and trifluoromethyl substituted pyrazoles have shown potent activity against S. aureus and E. faecium, with MIC values as low as 0.78 μg/mL.[2] |
| Anti-inflammatory | Inhibition of inflammatory pathways. | Many pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as COX-2 inhibitors. |
| Anticancer | Cytotoxic activity against cancer cell lines. | Certain trifluoromethyl phenyl pyrazole moieties have demonstrated anticancer activity, for instance, against MCF-7 breast cancer cells with an IC50 value of 15.54 mM.[3] |
| Agrochemical | Use as herbicides, insecticides, and fungicides. | The trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds, making them effective in agrochemical applications.[4] |
| Research Intermediate | A versatile building block for the synthesis of more complex molecules. | The bromo-substituent provides a reactive handle for cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.[5] |
The diverse biological activities of trifluoromethyl-pyrazoles stem from their ability to interact with various biological targets. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.
Safety and Handling
Based on the safety data for the closely related compound this compound, this substance should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).
Table 3: Hazard and Safety Information
| Category | Information |
| GHS Pictogram | GHS06 (Toxic) |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed. |
| Precautionary Statements | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. |
Conclusion
This compound is a valuable heterocyclic compound with significant potential in various fields of chemical and biological research. Its synthesis is achievable through established chemical transformations. While further studies are required to fully elucidate the specific biological activities of this particular molecule, the extensive research on related trifluoromethyl-substituted pyrazoles strongly suggests its utility as a scaffold for the development of new therapeutic agents and agrochemicals. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Technical Guide: Physicochemical Properties of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the molecular weight and elemental composition of the chemical compound 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, a substance of interest in synthetic chemistry and drug discovery.
Molecular Identity and Structure
This compound is a halogenated pyrazole derivative. The structural arrangement of its constituent atoms dictates its chemical properties and reactivity. The verified molecular formula for this compound is C₆H₆BrF₃N₂[1].
Molecular Weight
The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known molarity, and analytical characterization.
The calculated molecular weight is determined by the sum of the atomic weights of its constituent atoms. The elemental composition and corresponding atomic weights are detailed in the table below.
Table 1: Elemental Composition and Molecular Weight Calculation
| Element | Symbol | Atomic Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 6 | 1.008 | 6.048 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Fluorine | F | 3 | 18.998 | 56.994 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Total | 273.026 |
Based on the elemental composition, the molecular weight of this compound is 273.03 g/mol .
Experimental Protocols
Protocol 3.1: Molecular Weight Determination via Mass Spectrometry
Mass spectrometry is the standard analytical technique for the determination of a compound's molecular weight.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak [M]+ or a protonated adduct [M+H]+ will correspond to the molecular weight of the compound.
Visualization of Molecular Weight Calculation
The calculation of the molecular weight is a summation of the weights of all atoms present in the molecule, as defined by its chemical formula.
References
In-Depth Technical Guide: Structure Elucidation of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the structure elucidation of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole. This fluorinated heterocyclic compound is of significant interest in medicinal chemistry and drug development due to the unique properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of molecules. This document details the key analytical techniques and synthetic methodologies required for the unambiguous identification and characterization of this pyrazole derivative.
Molecular Structure and Properties
The fundamental structure of this compound is a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a bromine atom at the 4-position, two methyl groups at the 1 and 5-positions, and a trifluoromethyl group at the 3-position.
Molecular Formula: C₆H₆BrF₃N₂
A critical aspect of structure elucidation is the precise determination of its physicochemical properties, which are summarized below.
| Property | Value |
| Molecular Weight | 259.03 g/mol |
| InChI Key | IFCNTZRBBLIUMD-UHFFFAOYSA-N |
| SMILES | CC1=NN(C)C(=C1Br)C(F)(F)F |
| Physical Form | Solid |
Spectroscopic Data for Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.8 | s | 3H | N-CH₃ |
| ~ 2.4 | s | 3H | C₅-CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 148 | C₅ |
| ~ 139 (q, ²JCF) | C₃ |
| ~ 121 (q, ¹JCF) | CF₃ |
| ~ 95 | C₄ |
| ~ 37 | N-CH₃ |
| ~ 12 | C₅-CH₃ |
¹⁹F NMR Spectroscopy (Predicted)
A single sharp resonance is expected for the trifluoromethyl group.
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -60 | s |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak corresponding to the intact molecule, showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Major Fragments: Loss of a bromine atom, a methyl group, or the trifluoromethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration |
| ~ 2950-3000 | C-H stretching (methyl groups) |
| ~ 1550-1600 | C=N and C=C stretching (pyrazole ring) |
| ~ 1100-1300 | C-F stretching (trifluoromethyl group) |
Synthesis Methodology
The synthesis of this compound can be approached through a multi-step synthetic route, drawing parallels from established methods for the synthesis of substituted trifluoromethylated pyrazoles. A plausible synthetic workflow is outlined below.
General Synthetic Protocol
A common and effective method for the synthesis of the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target molecule, a suitable starting material would be a trifluoromethylated β-diketone.
Step 1: Synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
This intermediate can be synthesized by the cyclocondensation reaction of a trifluoromethyl-β-diketone, such as 1,1,1-trifluoro-2,4-pentanedione, with methylhydrazine.
Step 2: Bromination
The synthesized 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole can then be regioselectively brominated at the 4-position using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like dichloromethane or acetonitrile.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of the target molecule.
Logical Relationship of Spectroscopic Data
The interpretation of spectroscopic data follows a logical progression to confirm the molecular structure.
Caption: Logical flow for structure confirmation using spectroscopic data.
Conclusion
The structural elucidation of this compound relies on a synergistic approach combining robust synthetic methods with comprehensive spectroscopic analysis. This guide provides the foundational knowledge and expected analytical data necessary for researchers to confidently synthesize and characterize this important fluorinated pyrazole derivative. The detailed methodologies and data tables serve as a valuable resource for professionals in drug discovery and development, facilitating the exploration of this and related compounds in the quest for novel therapeutic agents.
An In-depth Technical Guide to the Physical Properties of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, standard experimental protocols for the determination of its key physical characteristics. Furthermore, it explores the broader biological context of trifluoromethyl-substituted pyrazoles, offering insights into their potential applications in drug discovery and development.
Data Presentation
The known physical property of this compound is summarized in the table below. For context, physical properties of structurally related pyrazole derivatives are also included.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₆H₆BrF₃N₂ | 259.02 | Solid[1] | Not available | Not available |
| 4-Bromo-3,5-dimethyl-1H-pyrazole | C₅H₇BrN₂ | 175.03 | Crystalline powder | 123.9[2] | Not available |
| 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C₅H₄BrF₃N₂ | 229.00 | Not available | Not available | Not available |
| 4-Bromo-5-phenyl-3-(trifluoromethyl)-1H-pyrazole | C₁₀H₆BrF₃N₂ | 305.07 | Not available | 173-175[3] | Not available |
Experimental Protocols
Detailed methodologies for the determination of melting point and solubility are provided to enable researchers to ascertain these properties for this compound.
Protocol 1: Determination of Melting Point (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, grind the crystalline solid using a clean, dry mortar and pestle.
-
Capillary Tube Loading: Carefully introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C/minute) can be used for an initial determination.
-
For an accurate measurement, set the heating rate to a slow, steady increase (e.g., 1-2 °C/minute) as the temperature approaches the expected melting point.
-
-
Observation and Recording:
-
Observe the sample through the magnifying lens of the apparatus.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting). The recorded melting point should be reported as a range between these two temperatures.
-
-
Replicate Measurements: For accuracy, perform at least two additional measurements and calculate the average melting point range.
Protocol 2: Determination of Solubility in Organic Solvents
This protocol describes a general method for qualitatively and semi-quantitatively determining the solubility of a solid organic compound in various organic solvents.
Materials:
-
This compound sample
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes or burette
-
Analytical balance
Procedure:
-
Initial Qualitative Assessment:
-
Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a test tube.
-
Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution. If the solid completely dissolves, it is considered soluble. If it remains undissolved, it is considered insoluble. If some but not all of the solid dissolves, it is partially soluble.
-
-
Semi-Quantitative Determination (Shake-Flask Method):
-
Accurately weigh a specific mass of the compound (e.g., 100 mg) and place it in a test tube or vial.
-
Using a burette or graduated pipette, add a measured volume of the solvent in small increments.
-
After each addition, cap the tube/vial and shake or vortex until the solid is completely dissolved or it is clear that no more solid will dissolve.
-
Record the total volume of solvent required to completely dissolve the weighed mass of the compound.
-
The solubility can then be expressed in terms of mass per unit volume (e.g., mg/mL).
-
-
Temperature Control: For more precise measurements, the solubility determination should be carried out at a constant temperature, as solubility is temperature-dependent. This can be achieved by using a temperature-controlled water bath or incubator.
Mandatory Visualization
Representative Signaling Pathway for Trifluoromethyl-Substituted Pyrazoles
While the specific biological targets and signaling pathways of this compound have not been elucidated in the available literature, many trifluoromethyl-substituted pyrazole derivatives have been investigated for their potent anti-inflammatory, antifungal, and insecticidal activities.[4][5][6][7] The diagram below illustrates a generalized inflammatory signaling pathway that is a common target for anti-inflammatory drugs, a class to which pyrazole derivatives often belong.
Caption: A potential mechanism of action for trifluoromethyl-substituted pyrazoles.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. thermofisher.com [thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Trifluoromethoxy Substituted Pyrazolines as Potential Tubulin Assembling Inhibitors | Scientific.Net [scientific.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guidance: Solubility Profile of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility characteristics of the heterocyclic compound 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole. Due to the limited availability of public domain quantitative data for this specific molecule, this document outlines detailed experimental protocols for determining its solubility and provides a framework for data presentation. The guide also illustrates a general workflow for the synthesis and potential applications of such pyrazole derivatives.
Introduction to this compound
This compound is a substituted pyrazole, a class of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry and materials science. The presence of a trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The bromo-substituent provides a reactive handle for further synthetic modifications, making it a versatile intermediate in the development of novel compounds. Understanding the solubility of this compound is a critical first step in its evaluation for any potential application, particularly in drug discovery and development, as it directly impacts bioavailability and formulation.
Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common solvents has not been reported. It is generally observed that trifluoromethylated pyrazole derivatives exhibit good solubility in common organic solvents but may have limited aqueous solubility. To facilitate a standardized approach to data collection and comparison, the following template table is provided for researchers to record their empirical findings.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method | Observations |
| Water | 25 | Shake-Flask | |||
| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | |||
| Methanol | 25 | Shake-Flask | |||
| Dichloromethane | 25 | Shake-Flask | |||
| Acetone | 25 | Shake-Flask | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||
| User-defined solvent |
Experimental Protocols for Solubility Determination
The following protocols are recommended for determining the solubility of this compound.
Qualitative Solubility Assessment
This initial assessment provides a rapid indication of the compound's solubility in various solvents.
Objective: To qualitatively determine the solubility of the target compound in a range of common solvents.
Materials:
-
This compound
-
Test tubes and rack
-
Vortex mixer
-
Pipettes
-
Solvents: Water, Ethanol, Methanol, Dichloromethane, Acetone, DMSO, and 5% (w/v) aqueous solutions of HCl and NaOH.
Procedure:
-
Add approximately 1-2 mg of the compound to a series of test tubes.
-
To each tube, add 1 mL of a different solvent.
-
Vortex each tube vigorously for 30 seconds.
-
Visually inspect each tube for the presence of undissolved solid against a dark background.
-
Record observations as "freely soluble," "sparingly soluble," or "insoluble."
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the quantitative solubility of the target compound in selected solvents at a controlled temperature.
Materials:
-
This compound
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
Calculate the solubility in mg/mL or mol/L.
Visualization of a General Workflow
The following diagram illustrates a general workflow for the synthesis and potential screening of a novel pyrazole derivative like this compound.
Caption: General workflow for synthesis and screening of pyrazole derivatives.
4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole safety and handling
An In-depth Technical Guide to the Safety and Handling of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to its acute toxicity, strict adherence to the protocols outlined in this document is essential to ensure personnel safety and prevent exposure.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary route of acute toxicity is oral ingestion. Below is a summary of its GHS classification and associated hazard statements.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1] | Danger | GHS06 |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆BrF₃N₂ | Sigma-Aldrich |
| Molecular Weight | 259.03 g/mol | Sigma-Aldrich |
| Form | Solid | Sigma-Aldrich |
| InChI Key | IFCNTZRBBLIUMD-UHFFFAOYSA-N | Sigma-Aldrich |
Toxicological Data
Experimental Protocols for Safe Handling
Given the acute oral toxicity of this compound, all handling procedures must be conducted with stringent safety measures to prevent ingestion, inhalation of dust, and skin contact.[5][6][7]
Personal Protective Equipment (PPE)
A minimum of the following PPE must be worn at all times when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Given the potential for skin irritation, double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A lab coat must be worn and kept fastened.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.
Weighing the Compound
The weighing of solid this compound presents a significant risk of aerosol generation and contamination. The following "tare method" is a recommended procedure to minimize exposure:[8][9][10][11]
-
Preparation: Designate a specific work area within a certified chemical fume hood for handling the compound. Cover the work surface with absorbent bench paper.
-
Pre-weighing: Take a clean, sealable container (e.g., a vial with a screw cap) and pre-weigh it on an analytical balance located outside the fume hood.
-
Transfer: Inside the fume hood, carefully transfer the approximate required amount of the solid compound into the pre-weighed container using a clean spatula.
-
Sealing: Securely seal the container.
-
Final Weighing: Remove the sealed container from the fume hood and weigh it on the analytical balance to determine the exact mass of the compound.
-
Adjustments: If more or less of the compound is needed, return the sealed container to the fume hood to make the necessary adjustments and then re-weigh.
Preparation of Solutions
-
Solvent Addition: All operations involving the opening of the container and the addition of solvents must be performed inside a certified chemical fume hood.
-
Dissolution: Add the desired solvent to the container with the pre-weighed compound.
-
Mixing: Seal the container and mix gently until the solid is fully dissolved. If necessary, use a vortex mixer or sonicator, ensuring the container remains sealed.
Decontamination and Waste Disposal
-
Work Area Decontamination: After each use, decontaminate the designated work area and any equipment used by wiping down all surfaces with a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water solution.
-
Waste Disposal: All solid waste, including contaminated gloves, bench paper, and disposable labware, must be disposed of in a designated hazardous waste container. Unused compound and solutions must also be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Biological Activity and Potential Signaling Pathway
Trifluoromethyl-pyrazole derivatives are known to exhibit a range of biological activities, including acting as inhibitors of cyclooxygenase (COX) enzymes.[12] COX enzymes are key to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of COX enzymes is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).
Below is a diagram illustrating the general workflow for handling this toxic compound and a simplified representation of the COX signaling pathway.
Caption: A logical workflow for the safe handling of this compound.
Caption: Potential mechanism of action via inhibition of the COX signaling pathway.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Spills: In case of a small spill, carefully clean up the solid using absorbent paper, avoiding dust generation. Decontaminate the area as described above. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users of this compound familiarize themselves with this information and their institution's specific safety protocols before commencing any experimental work.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 12615416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
An In-depth Technical Guide to the Synthesis of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
This technical guide provides a comprehensive overview of the synthesis of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and agrochemical synthesis. This document details the synthetic pathway, experimental protocols, and relevant quantitative data.
Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the pyrazole ring system through the condensation of a β-diketone with methylhydrazine. The resulting pyrazole is then selectively brominated at the 4-position in the second step.
Step 1: Synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
The initial step is the Paal-Knorr pyrazole synthesis, which involves the reaction of 1,1,1-trifluoropentane-2,4-dione with methylhydrazine. This reaction forms the pyrazole ring. Due to the unsymmetrical nature of the β-diketone, a mixture of two regioisomers, 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole and 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole, is typically formed. For the purpose of this guide, we will focus on the desired 1,5-dimethyl isomer as the precursor.
Step 2: Bromination of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
The second step is the electrophilic bromination of the pyrazole ring. The 4-position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation, leading to the selective formation of this compound.[1][2]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
Materials:
-
1,1,1-trifluoropentane-2,4-dione
-
Methylhydrazine
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1,1-trifluoropentane-2,4-dione (1 equivalent) in ethanol.
-
Add a catalytic amount of hydrochloric acid to the solution.
-
Slowly add methylhydrazine (1 equivalent) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to separate the regioisomers and obtain pure 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole.
Synthesis of this compound
Materials:
-
1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Sodium thiosulfate solution (10%)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask protected from light, dissolve 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in acetonitrile.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.[3]
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical State |
| 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole | C₆H₇F₃N₂ | 178.13 | 70-85% | Colorless to pale yellow liquid |
| This compound | C₆H₆BrF₃N₂ | 257.03 | 85-95% | Solid[4] |
Characterization Data (Expected):
-
1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole:
-
¹H NMR: Signals corresponding to the two methyl groups and the pyrazole ring proton.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group.
-
MS (ESI): [M+H]⁺ at m/z 179.
-
-
This compound:
-
¹H NMR: Disappearance of the signal for the C4-proton of the pyrazole ring and signals for the two methyl groups.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group.
-
MS (ESI): [M+H]⁺ isotopic pattern for bromine at m/z 257 and 259.
-
Visualizations
Synthesis Workflow
The overall synthetic workflow is depicted in the following diagram.
References
- 1. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 2. Practical, kilo scale synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles [morressier.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is a halogenated, substituted pyrazole derivative. The pyrazole core is a well-established pharmacophore in medicinal chemistry, and the presence of a trifluoromethyl group and a bromine atom suggests its potential as a versatile building block for the synthesis of novel therapeutic agents and agrochemicals. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo substituent provides a reactive handle for further chemical modifications through cross-coupling reactions. This technical guide provides a comprehensive review of the available literature on the synthesis, properties, and potential applications of this compound.
Chemical and Physical Properties
Quantitative data for this compound is summarized below. Due to the limited availability of specific experimental data in the public domain, some properties are based on information from chemical suppliers and computational predictions.
| Property | Value | Source |
| Molecular Formula | C6H6BrF3N2 | Sigma-Aldrich |
| Molecular Weight | 259.02 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| InChI | 1S/C6H6BrF3N2/c1-3-4(7)5(6(8,9)10)11-12(3)2/h1-2H3 | Sigma-Aldrich |
| SMILES | CC1=C(Br)C(=NN1C)C(F)(F)F | Sigma-Aldrich |
Synthesis
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
-
To a solution of 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1 equivalent) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for a period of 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole.
Step 2: Synthesis of this compound
-
Dissolve 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl3).
-
Add N-Bromosuccinimide (NBS) (1-1.1 equivalents) portion-wise to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Once the starting material is consumed, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to afford the final product, this compound.
Spectroscopic Data (Representative)
While specific spectroscopic data for the title compound is not available in the reviewed literature, the following table provides expected chemical shifts and signals based on closely related analogs.
| Technique | Expected Data |
| ¹H NMR | Singlet around 2.3-2.5 ppm (C5-CH₃), Singlet around 3.7-3.9 ppm (N1-CH₃). |
| ¹³C NMR | Signals for the two methyl carbons, three pyrazole ring carbons (one significantly downfield due to the CF₃ group, one bearing the bromine, and one unsubstituted), and a quartet for the CF₃ carbon. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| Mass Spec (EI) | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of methyl and trifluoromethyl groups. |
Potential Applications in Drug Discovery and Agrochemicals
The structural motifs present in this compound are commonly found in biologically active molecules. The pyrazole core is a key component in several commercial drugs and agrochemicals.
Conceptual Pathway for Application
Caption: Potential applications stemming from the chemical reactivity of the bromo-substituent.
The bromine atom at the 4-position of the pyrazole ring serves as a versatile synthetic handle for introducing a wide range of functional groups via transition metal-catalyzed cross-coupling reactions. This allows for the rapid generation of libraries of novel compounds for biological screening.
-
Suzuki and Stille Couplings: Reaction with boronic acids/esters or organostannanes can introduce various aryl, heteroaryl, or vinyl groups.
-
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes can be used to synthesize alkynyl-substituted pyrazoles.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing a variety of amine functionalities.
These derivatizations can be strategically employed to modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, to optimize its pharmacokinetic and pharmacodynamic profile for various therapeutic or agrochemical targets.
Conclusion
This compound is a promising, yet underexplored, chemical entity. Its synthesis is achievable through established methodologies, and its structure contains key features that are highly desirable in the fields of drug discovery and agrochemical research. The presence of the reactive bromine handle on the stable, biologically relevant pyrazole scaffold makes it an attractive starting material for the synthesis of novel, diverse, and potentially potent bioactive molecules. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of Trifluoromethylated Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic compounds has become a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and target-binding affinity of drug candidates.[1][2] Among the various fluorinated motifs, the trifluoromethyl (CF3) group has proven particularly effective in modulating the physicochemical and biological properties of bioactive molecules.[2][3] When coupled with the versatile pyrazole core, a privileged scaffold in numerous approved drugs, the resulting trifluoromethylated pyrazole derivatives exhibit a remarkable spectrum of pharmacological activities.[1][4] This technical guide provides an in-depth exploration of the discovery of these potent compounds, detailing key synthetic methodologies, presenting crucial quantitative data, and illustrating relevant biological pathways and experimental workflows.
Core Synthetic Strategies: Paving the Way for Novel Derivatives
The construction of the trifluoromethylated pyrazole ring system can be achieved through several elegant and efficient synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
[3+2] Cycloaddition Reactions: A Powerful and Versatile Approach
One of the most prominent methods for synthesizing trifluoromethylated pyrazoles is the [3+2] cycloaddition reaction.[5][6] This approach typically involves the reaction of a trifluoromethylated 1,3-dipole with a suitable dipolarophile.[7] A common strategy is the in situ generation of trifluoroacetonitrile imines from corresponding hydrazonoyl halides, which then react with alkenes or alkynes to form the pyrazole or pyrazoline ring.[7][8]
A notable example involves the reaction of in situ generated trifluoroacetonitrile imines with enones, leading to the formation of trans-configured 5-acyl-pyrazolines with high regio- and diastereoselectivity.[5][7] These intermediates can then be aromatized to the corresponding pyrazoles.[5][7] The reaction conditions, particularly the solvent, can influence the final product. For instance, oxidation with manganese dioxide (MnO2) in dimethyl sulfoxide (DMSO) can yield fully substituted pyrazoles, while the same reaction in hexane can lead to deacylative aromatization.[5][7]
Another variation of the [3+2] cycloaddition involves the use of 2,2,2-trifluorodiazoethane as the trifluoromethylated 1,3-dipole.[9] However, this reagent can be difficult to handle due to its gaseous and potentially explosive nature.[10]
Condensation of β-Diketones with Hydrazines: A Classic and Reliable Method
The condensation of 1,3-dicarbonyl compounds, particularly trifluoromethyl-β-diketones, with hydrazine derivatives is a classical and widely used method for pyrazole synthesis.[11][12] This reaction generally proceeds with good yields and allows for the introduction of a variety of substituents on both the pyrazole ring and the N1-position.[11] The regioselectivity of the condensation can sometimes be an issue, potentially leading to a mixture of isomers.[11] However, careful selection of reactants and reaction conditions can often favor the formation of the desired regioisomer.[11]
Multicomponent Reactions: Efficiency and Diversity in a Single Step
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecules in a single, efficient step.[13] A notable three-component synthesis of 3-(trifluoromethyl)pyrazoles involves the reaction of an aldehyde, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene (BTP).[10] This method is lauded for its broad scope, tolerating a wide range of functional groups, and its use of readily available and environmentally friendly reagents.[10]
Another efficient one-pot, three-component reaction for the synthesis of trifluoromethylated pyrazole derivatives involves the condensation of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, an aniline derivative, and trimethyl orthoformate under solvent-free conditions.[13] This green protocol offers operational simplicity and high yields.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the synthesis and biological evaluation of trifluoromethylated pyrazole derivatives.
Table 1: Synthesis of Trifluoromethylated Pyrazoles via [3+2] Cycloaddition
| Entry | Dipolarophile | Nitrile Imine Precursor | Solvent | Product | Yield (%) | Reference |
| 1 | Chalcone (4a) | Hydrazonoyl bromide (3a) | CH2Cl2 | 5-Acyl-pyrazoline (2a) | 92 | [7] |
| 2 | (E)-4-phenyl-3-buten-2-one | Hydrazonoyl bromide (3a) | CH2Cl2 | Pyrazoline (9a) | 88 | [7] |
| 3 | Methyl trans-cinnamate | Hydrazonoyl bromide (3a) | CH2Cl2 | Pyrazoline (9b) | 90 | [7] |
| 4 | 5-Acyl-pyrazoline (2a) | - | DMSO | Fully substituted pyrazole (6a) | 85 | [5][7] |
| 5 | 5-Acyl-pyrazoline (2a) | - | Hexane | 1,3,4-Trisubstituted pyrazole (5a) | 89 | [5][7] |
Table 2: Biological Activity of Trifluoromethylated Pyrazole Derivatives
| Compound | Target | Assay | Activity (IC50/MIC) | Reference |
| Anti-inflammatory Activity | ||||
| Celecoxib | COX-2 | In vitro COX inhibition | 0.04 µM (COX-2) | [14] |
| Compound 3h | COX-1/COX-2 | In vitro COX inhibition | 1.89 µM (COX-1), 0.11 µM (COX-2) | [14] |
| 3-Trifluoromethylpyrazoles (4) | Inflammation | Carrageenan-induced rat paw edema | 62-76% inhibition | [12] |
| Antibacterial Activity | ||||
| Compound 11 | MRSA | Minimum Inhibitory Concentration | 1 µg/mL | [15] |
| Compound 20 | S. aureus (MRSA) | Minimum Inhibitory Concentration | 0.5 µg/mL | [15] |
| Compound 28 | S. aureus biofilms | Minimum Biofilm Eradication Conc. | 1 µg/mL | [15] |
| Anticancer Activity | ||||
| Compound C-23 | Tubulin polymerization | In vitro assay | IC50 = 1.5 µM | [16] |
| Compound C-23 | MCF-7 cancer cells | Cytotoxicity assay | GI50 = 0.02 µM | [16] |
Experimental Protocols
General Procedure for the [3+2] Cycloaddition and Subsequent Aromatization[7]
To a solution of the chalcone (1.0 mmol) and hydrazonoyl bromide (1.2 mmol) in dichloromethane (10 mL) is added triethylamine (1.5 mmol) at room temperature. The reaction mixture is stirred for 12-24 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding 5-acyl-pyrazoline.
For aromatization, the 5-acyl-pyrazoline (1.0 mmol) and activated manganese dioxide (5.0 mmol) are suspended in either DMSO or hexane (10 mL). The mixture is heated at 60-80 °C for 2-4 hours. After cooling to room temperature, the solid is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the desired pyrazole derivative.
General Procedure for the Synthesis of Trifluoromethyl-pyrazole-carboxamides[14]
To a solution of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) is added oxalyl chloride (2.0 mmol) followed by a catalytic amount of DMF. The mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous dichloromethane (10 mL) and added dropwise to a solution of the appropriate aniline derivative (1.1 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Signaling Pathways and Experimental Workflows
Inhibition of Cyclooxygenase (COX) Enzymes
Trifluoromethylated pyrazole derivatives, most notably celecoxib, are well-known for their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[14] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[14] Selective COX-2 inhibition provides anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block the COX-1 isoform.[14]
Caption: COX enzyme signaling pathway and the inhibitory action of trifluoromethylated pyrazole derivatives.
Disruption of Tubulin Polymerization
Certain trifluoromethylated pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[16] By binding to the colchicine binding site on tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.[16] This mechanism of action is a hallmark of several effective anticancer agents.
Caption: Inhibition of tubulin polymerization by trifluoromethylated pyrazole derivatives.
General Synthetic Workflow for Trifluoromethylated Pyrazoles
The following diagram illustrates a generalized workflow for the synthesis and initial biological screening of novel trifluoromethylated pyrazole derivatives.
Caption: A typical experimental workflow for the discovery of bioactive trifluoromethylated pyrazoles.
Conclusion
Trifluoromethylated pyrazole derivatives represent a highly valuable class of compounds in the field of drug discovery and development. Their versatile synthesis, coupled with the beneficial effects of the trifluoromethyl group, has led to the identification of numerous potent and selective inhibitors for a range of biological targets. The synthetic methodologies and biological insights presented in this guide underscore the immense potential of this scaffold and provide a solid foundation for the future design and discovery of novel therapeutics. As our understanding of disease pathways deepens, the rational design of new trifluoromethylated pyrazoles will undoubtedly continue to yield promising drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
biological activity of bromo-dimethyl-trifluoromethyl-pyrazoles
An In-depth Technical Guide on the Biological Activity of Bromo-Dimethyl-Trifluoromethyl-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemical research, known for its diverse pharmacological properties. The incorporation of specific substituents, such as a bromine atom, dimethyl groups, and a trifluoromethyl (CF3) group, can significantly modulate the biological activity of the resulting molecule. The trifluoromethyl group, in particular, is a key bioisostere known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The bromine atom often serves as a valuable synthetic handle for further molecular derivatization through cross-coupling reactions.[1]
This technical guide provides a comprehensive overview of the biological activities associated with pyrazole derivatives featuring these key structural motifs. While data for a single, unified class of "bromo-dimethyl-trifluoromethyl-pyrazoles" is diverse and distributed across various specific molecular architectures, this document consolidates findings from closely related analogues to present a representative picture of their potential in insecticidal, antimicrobial, and anti-inflammatory applications.
Insecticidal and Acaricidal Activity
Trifluoromethyl-substituted pyrazoles are prominent in the development of modern pesticides. Their mechanism of action often involves the disruption of the central nervous system in insects. A well-known example, Fipronil, acts by blocking GABA-gated chloride channels, which leads to neuronal hyperexcitation, paralysis, and death of the insect.[3]
Quantitative Data
The following table summarizes the insecticidal and acaricidal activities of representative pyrazole derivatives containing trifluoromethyl and dimethyl substitutions against various agricultural pests.
| Compound Class | Specific Compound | Target Organism | Activity Metric | Value | Reference |
| Pyrazole-heterocyclic Diamides | Compound 3h (structure in ref) | Mythimna separata | Lethal Activity (500 mg/L) | Active | [4] |
| Pyrazole-heterocyclic Diamides | Compound 3h (structure in ref) | Aphis medicaginis | Lethal Activity (500 mg/L) | Active | [4] |
| Pyrazole Diamides | II-a-10 (N-(1-((2-methyl-4-(perfluoropropan-2-yl)phenyl)amino)-1-oxopropan-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide) | Aphis craccivora | Mortality (400 µg/mL) | >90% | [5] |
| Pyrazole Diamides | I-1 (N-(1-((2-methoxy-4-(perfluoropropan-2-yl)phenyl)amino)-1-oxopropan-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide) | Plutella xylostella | Mortality (400 µg/mL) | >80% | [5] |
| Pyrazole Oxime Derivatives | Compound 8e (structure in ref) | Tetranychus cinnabarinus | Inhibition Rate (10 µg/mL) | 100% | [6] |
| Pyrazole Oxime Derivatives | Compound 8l (structure in ref) | Tetranychus cinnabarinus | Inhibition Rate (10 µg/mL) | 100% | [6] |
| Pyrazole Schiff Bases | Compound 3f (structure in ref) | Termites | LC50 | 0.001 µg/mL | [7] |
| Pyrazole-Amino Acid Conjugates | Compound 6h (structure in ref) | Locusts | LC50 | 47.68 µg/mL | [7] |
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is a generalized representation for assessing insecticidal activity against pests like Plutella xylostella (diamondback moth).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mg/mL). A series of dilutions are prepared using distilled water containing a surfactant (e.g., 0.1% Tween-80) to ensure even spreading on the leaf surface.
-
Leaf Preparation: Cabbage discs (or the appropriate host plant leaf) of a uniform size (e.g., 5 cm diameter) are cut.
-
Treatment: Each cabbage disc is dipped into a specific concentration of the test compound solution for approximately 10-30 seconds. Control discs are dipped in the solvent-surfactant solution without the test compound.
-
Drying: The treated discs are allowed to air-dry completely in a fume hood.
-
Infestation: The dried discs are placed in separate petri dishes containing a moistened filter paper. A set number of larvae (e.g., 10 third-instar larvae of P. xylostella) are introduced into each petri dish.
-
Incubation: The petri dishes are sealed and kept in a controlled environment (e.g., 25 ± 1°C, >70% relative humidity, 16:8h light:dark photoperiod).
-
Mortality Assessment: Mortality is recorded after a specific period, typically 48 to 72 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: The mortality rates are corrected using Abbott's formula if mortality is observed in the control group. LC50 (lethal concentration for 50% of the population) values are calculated using Probit analysis.[5][7]
Antimicrobial and Antifungal Activity
Pyrazole derivatives containing trifluoromethyl groups have also been investigated for their potential as antimicrobial and antifungal agents. The electron-withdrawing nature of the CF3 group can influence the electronic properties of the pyrazole ring, potentially enhancing interactions with microbial targets.[2]
Quantitative Data
The following table summarizes the minimum inhibitory concentrations (MIC) of representative trifluoromethyl-pyrazole derivatives against various bacterial and fungal strains.
| Compound Class | Specific Compound | Target Organism | Activity Metric | Value (µg/mL) | Reference |
| Phenyl-Substituted Pyrazoles | Compound 21 (4-Bromo-3-chloro-aniline-substituted pyrazole) | Staphylococcus aureus (MRSA) | MIC | 0.5 | [2] |
| Phenyl-Substituted Pyrazoles | Compound 21 (4-Bromo-3-chloro-aniline-substituted pyrazole) | Enterococci | MIC | 1 | [2] |
| Phenyl-Substituted Pyrazoles | Compound 6 (Methyl sulfide attached) | Gram-positive bacteria | MIC | 1 - 4 | [2] |
| Triazole-Pyrazole Hybrids | Compound 6c (structure in ref) | Candida albicans | MIC | 0.0625 | [8] |
| Triazole-Pyrazole Hybrids | Compound 6c (structure in ref) | Cryptococcus neoformans | MIC | 0.0625 | [8] |
| Triazole-Pyrazole Hybrids | Compound 6c (structure in ref) | Aspergillus fumigatus | MIC | 4.0 | [8] |
| Pyrazolyl-Thiazole Derivatives | Compound 7d (structure in ref) | Bacillus subtilis | MIC | 15.63 | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a standard broth microdilution method for determining the MIC of a compound against bacterial strains.[2]
-
Compound Preparation: Test compounds are dissolved in DMSO to a high concentration (e.g., 320 µg/mL).
-
Serial Dilution: In a 96-well microtiter plate, the compound stock solution is serially diluted two-fold with cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of compound concentrations across the plate.
-
Inoculum Preparation: A bacterial culture is grown to a specific optical density (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (positive control with bacteria and broth; negative control with broth only) are included.
-
Incubation: The plate is incubated at 35°C for 18-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) to the naked eye.[2]
Anti-inflammatory Activity
Certain trifluoromethyl-pyrazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[10][11] Their mechanism often involves blocking the active site of COX-1 and/or COX-2, thereby inhibiting the production of prostaglandins.
Quantitative Data
The following table presents the anti-inflammatory activity of representative trifluoromethyl-pyrazole compounds.
| Compound Class | Specific Compound | Assay | Activity Metric | Value | Reference |
| Pyrimidine-Pyrazoles | Compound 4a (structure in ref) | Carrageenan-induced rat paw edema | % Inhibition | 76% | [11] |
| Pyrimidine-Pyrazoles | Compound 4b (structure in ref) | Carrageenan-induced rat paw edema | % Inhibition | 71% | [11] |
| Pyrazole Carboxamides | Compound 3h (structure in ref) | in vitro COX-1 Inhibition | IC50 | 0.04 µM | [10] |
| Pyrazole Carboxamides | Compound 3h (structure in ref) | in vitro COX-2 Inhibition | IC50 | 0.02 µM | [10] |
| Pyrazole Carboxamides | Compound 3h (structure in ref) | COX-2 Selectivity Index | (IC50 COX-1/IC50 COX-2) | 2.0 | [10] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[11]
-
Animal Acclimatization: Male Wistar rats (or a similar strain) are acclimatized to laboratory conditions for at least one week. They are fasted overnight before the experiment but allowed access to water.
-
Compound Administration: The test compounds are suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 50 mg/kg). A control group receives only the vehicle, and a reference group receives a standard anti-inflammatory drug like Indomethacin.
-
Edema Induction: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is made into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume (edema) is calculated for each time point. The percentage inhibition of edema by the test compound is calculated relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualized Workflows and Pathways
General Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel bioactive pyrazole compounds, from synthesis to in vivo testing.
Mechanism of Action: GABA Receptor Inhibition
This diagram illustrates the inhibitory action of certain insecticidal pyrazoles on the GABA-gated chloride ion channel in an insect neuron.
References
- 1. 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole| [benchchem.com]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data, this guide synthesizes information from analogous structures and established synthetic methodologies to present a predictive spectroscopic profile and a detailed, plausible experimental protocol for its synthesis and characterization. The presented data is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel pyrazole derivatives.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₆BrF₃N₂
-
Molecular Weight: 259.03 g/mol
-
InChI Key: IFCNTZRBBLIUMD-UHFFFAOYSA-N
-
Canonical SMILES: CC1=C(C(=NN1C)C(F)(F)F)Br
Predicted Spectroscopic Data
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-CH₃ | 3.7 - 3.9 | s | - |
| C-CH₃ | 2.3 - 2.5 | s | - |
-
Rationale: The N-methyl group is expected to be deshielded by the adjacent nitrogen atom, resulting in a downfield shift. The C-methyl group at position 5 will likely appear at a typical methyl-on-an-aromatic-ring chemical shift.
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 35 - 40 |
| C-CH₃ | 10 - 15 |
| C3 | 145 - 150 (q, J ≈ 35-40 Hz) |
| C4 | 95 - 100 |
| C5 | 140 - 145 |
| CF₃ | 120 - 125 (q, J ≈ 270-280 Hz) |
-
Rationale: The chemical shifts are estimated based on the electronic environment of each carbon atom. The carbon attached to the trifluoromethyl group (C3) and the CF₃ carbon itself will exhibit quartet multiplicity due to coupling with the fluorine atoms.
Mass Spectrometry
| m/z | Predicted Identity | Notes |
| 258/260 | [M]⁺ | Molecular ion peak, showing characteristic bromine isotope pattern (¹⁹Br/⁸¹Br). |
| 243/245 | [M - CH₃]⁺ | Loss of a methyl group. |
| 179 | [M - Br]⁺ | Loss of the bromine atom. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
-
Rationale: The fragmentation pattern is predicted to involve the loss of substituents from the pyrazole ring. The isotopic pattern of bromine will be a key diagnostic feature.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Predicted Assignment |
| 2950 - 3000 | C-H stretching (methyl) |
| 1500 - 1600 | C=N and C=C stretching (pyrazole ring) |
| 1100 - 1350 | C-F stretching (strong) |
| 550 - 700 | C-Br stretching |
-
Rationale: The spectrum is expected to be dominated by strong C-F stretching bands characteristic of the trifluoromethyl group.
Experimental Protocols
The following section details a plausible synthetic route and characterization workflow for this compound, based on established methodologies for the bromination of pyrazole derivatives.[1]
Synthesis of this compound
This protocol is adapted from the bromination of similar pyrazole compounds using N-bromosuccinimide (NBS).
Materials:
-
1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.05 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Mass Spectrometry (MS):
-
Analyze the purified product using a GC-MS system or via direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the proposed synthetic and characterization workflow.
Caption: Synthetic workflow for this compound.
Caption: Characterization workflow for the synthesized product.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the spectroscopic properties and a reliable synthetic protocol for this compound. The information presented herein is intended to facilitate the work of researchers in the fields of synthetic chemistry and drug discovery by providing a solid foundation for the preparation and characterization of this and related fluorinated pyrazole compounds. Experimental verification of the predicted spectroscopic data is highly encouraged.
References
Unlocking the Therapeutic Potential of Substituted Pyrazoles: A Technical Guide for Drug Discovery
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Promising Avenues of Substituted Pyrazole Research.
Substituted pyrazoles represent a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs and a vast number of compounds in preclinical and clinical development.[1][2] Their inherent metabolic stability and versatile chemical nature make them a "privileged scaffold" for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of potential research areas for substituted pyrazoles, focusing on their application in oncology and inflammatory diseases. It offers a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to empower researchers in this dynamic field.
Key Therapeutic Areas and Molecular Targets
Substituted pyrazoles exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[3][4] The following sections delve into the most promising research areas, highlighting key molecular targets and the therapeutic potential of this versatile heterocyclic scaffold.
Oncology: A Focus on Kinase Inhibition
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Substituted pyrazoles have emerged as potent inhibitors of various kinases, offering a promising strategy for targeted cancer therapy.[5][6]
1.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition:
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[7] Aberrant EGFR signaling is a key driver in several cancers, including non-small cell lung cancer and colorectal cancer.[8] Molecular docking studies have shown that pyrazole derivatives can effectively bind to the ATP-binding site of the EGFR kinase domain, demonstrating their potential as EGFR inhibitors.[8][9]
Signaling Pathway: EGFR Inhibition by Substituted Pyrazoles
Caption: EGFR signaling pathway and the inhibitory action of substituted pyrazoles.
1.1.2. Cyclin-Dependent Kinase 2 (CDK2) Inhibition:
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[10] Its overexpression is implicated in various cancers.[11] Pyrazole derivatives have been identified as potent and selective inhibitors of CDK2, inducing cell cycle arrest and apoptosis in cancer cells.[12][13]
Signaling Pathway: CDK2 Inhibition by Substituted Pyrazoles
Caption: CDK2 signaling and cell cycle regulation inhibited by substituted pyrazoles.
Anti-inflammatory Applications
Inflammation is a complex biological response implicated in numerous diseases. Substituted pyrazoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.
1.2.1. Cyclooxygenase (COX) Inhibition:
The anti-inflammatory activity of many pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.
1.2.2. Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation:
The MAPK signaling pathway is a crucial regulator of inflammatory responses.[11] Substituted pyrazoles have been shown to modulate this pathway by inhibiting key kinases such as p38 MAPK, thereby reducing the production of pro-inflammatory cytokines.[11]
Quantitative Data on Biological Activity
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative substituted pyrazole derivatives from recent literature. This data provides a valuable resource for structure-activity relationship (SAR) studies and the rational design of new, more potent compounds.
Table 1: In Vitro Cytotoxicity of Substituted Pyrazoles against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 22 | MCF7 | 2.82 | [14] |
| A549 | 3.15 | [14] | |
| HeLa | 4.62 | [14] | |
| PC3 | 6.28 | [14] | |
| 23 | MCF7 | 3.01 | [14] |
| A549 | 2.98 | [14] | |
| HeLa | 5.12 | [14] | |
| PC3 | 5.95 | [14] | |
| 28 | HCT116 | 0.035 | [14] |
| UO31 | 2.24 | [14] | |
| HepG2 | 0.028 | [14] | |
| 31 | A549 | 42.79 | [14] |
| 32 | A549 | 55.73 | [14] |
| 48 | HCT116 | 1.7 | [14] |
| HeLa | 3.6 | [14] | |
| L2 | CFPAC-1 | 61.7 | [5] |
| PANC-1 | 104.7 | [5] | |
| L3 | MCF-7 | 81.48 | [5] |
| 6b | HNO-97 | 10.5 | [9] |
| 6d | HNO-97 | 10.0 | [9] |
| Compound 24 | HepG2 | 0.05 | [15] |
| Huh7 | 0.065 | [15] | |
| SNU-475 | 1.93 | [15] | |
| HCT116 | 1.68 | [15] | |
| UO-31 | 1.85 | [15] | |
| Compound 25 | HepG2 | 0.028 | [15] |
| Huh7 | 1.83 | [15] | |
| SNU-475 | 1.70 | [15] | |
| HCT116 | 0.035 | [15] | |
| UO-31 | 2.24 | [15] |
Table 2: Kinase Inhibitory Activity of Substituted Pyrazoles
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 22 | EGFR | 0.6124 | [14] |
| 23 | EGFR | 0.5132 | [14] |
| Compound 6 | Aurora A | 0.16 | [15] |
| Compound 24 | CDK1 | 2.38 | [15] |
| Compound 25 | CDK1 | 1.52 | [15] |
| Compound 4 | CDK2/cyclin A2 | 3.82 | [11] |
| Compound 7a | CDK2/cyclin A2 | 2.0 | [11] |
| Compound 7d | CDK2/cyclin A2 | 1.47 | [11] |
| Compound 9 | CDK2/cyclin A2 | 0.96 | [11] |
| Compound 15 | CDK2 | 0.005 (Ki) | [16] |
| Compound 6h | EGFR | 1.66 | [9] |
| Compound 6j | EGFR | 1.9 | [9] |
| Compound 3 | EGFR | 0.06 | [1] |
| Compound 9 | VEGFR-2 | 0.22 | [1] |
| Compound 3f | JAK1 | 0.0034 | |
| JAK2 | 0.0022 | ||
| JAK3 | 0.0035 | ||
| Compound 11b | JAK1 | 0.048 | |
| JAK2 | 0.021 | ||
| JAK3 | 0.004 |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of substituted pyrazoles and key biological assays, offering a practical guide for researchers.
Synthesis of Substituted Pyrazoles
3.1.1. General Procedure for the Synthesis of 1,5-Diarylpyrazoles from Chalcones:
Experimental Workflow: Synthesis of 1,5-Diarylpyrazoles
Caption: General workflow for the synthesis of 1,5-diarylpyrazoles.
-
Step 1: Synthesis of Chalcone Intermediate: To a solution of a substituted acetophenone (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in ethanol (10 mL), an aqueous solution of a base (e.g., 40% KOH) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 2-4 hours and then poured into ice-cold water. The precipitated solid is filtered, washed with water until neutral, and dried to afford the chalcone intermediate.[17]
-
Step 2: Cyclization to Pyrazole: A mixture of the chalcone (1.0 mmol) and a hydrazine derivative (e.g., phenylhydrazine, 1.2 mmol) in glacial acetic acid (10 mL) is refluxed for 6-8 hours.[18][19] The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and poured into crushed ice. The resulting solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted pyrazole.[2][17][18][19]
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Biological Assays
3.2.1. In Vitro Cytotoxicity Assay (MTT Assay):
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test pyrazole compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
3.2.2. In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats):
This model is widely used to screen for the acute anti-inflammatory activity of compounds.[3][6][14][20]
-
Animal Groups: Male Wistar rats are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyrazole compounds.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.[3][6]
-
Induction of Edema: Edema is induced by a subplantar injection of 0.1 mL of a 1% carrageenan suspension into the right hind paw of each rat.[3][6][14]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
3.2.3. Western Blot Analysis for MAPK Pathway Proteins:
This technique is used to detect changes in the expression and phosphorylation status of proteins in a signaling pathway.[21][22][23]
-
Cell Lysis: Cells treated with pyrazole compounds are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of MAPK pathway proteins (e.g., p38, ERK).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the effect of the pyrazole compounds on protein phosphorylation.[23]
Future Directions and Opportunities
The field of substituted pyrazole research continues to offer exciting opportunities for the discovery of novel therapeutic agents. Future research should focus on:
-
Rational Design and Synthesis: Utilizing computational tools such as molecular docking and QSAR to design and synthesize novel pyrazole derivatives with improved potency and selectivity for specific molecular targets.
-
Exploration of New Targets: Investigating the potential of substituted pyrazoles to modulate other emerging therapeutic targets beyond kinases.
-
Development of Drug Delivery Systems: Formulating promising pyrazole-based compounds into advanced drug delivery systems to enhance their bioavailability and therapeutic efficacy.
-
Combination Therapies: Evaluating the synergistic effects of substituted pyrazoles in combination with existing anticancer and anti-inflammatory drugs.
By leveraging the versatile chemistry of the pyrazole scaffold and employing a multidisciplinary approach that integrates synthetic chemistry, molecular modeling, and biological evaluation, the scientific community can continue to unlock the immense therapeutic potential of this remarkable class of compounds.
References
- 1. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. QSAR study on CDK2 inhibition with pyrazole derivatives. [wisdomlib.org]
- 14. inotiv.com [inotiv.com]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. paperpublications.org [paperpublications.org]
- 19. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 21. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[2][3] In particular, pyrazoles containing a trifluoromethyl (-CF3) group often exhibit enhanced metabolic stability, lipophilicity, and binding affinity to biological targets.[4]
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole with various arylboronic acids. The resulting 4-aryl-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole derivatives are valuable building blocks for the synthesis of novel therapeutic agents and other advanced materials. The bromine atom at the 4-position of the pyrazole ring is known to be a reactive site for such cross-coupling reactions.[4]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Data Presentation
The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of 4-bromopyrazole derivatives with various arylboronic acids. While these results are not for the exact specified substrate, they provide a strong indication of the expected outcomes. The presence of the electron-withdrawing trifluoromethyl group on the pyrazole ring can influence the reaction, and optimization may be required.[5][6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~86 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~81 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~61 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~75 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~65 |
| 6 | Various arylboronic acids | XPhos Pd G2 (2.5) / XPhos (5) | K₂CO₃ | EtOH/H₂O | 135 (µW) | 0.67 | 67-89 |
Yields are based on similar 4-bromopyrazole couplings and should be considered as indicative. Optimization for this compound is recommended.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and sodium carbonate (2.5 equiv).
-
Evacuate the Schlenk tube and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the reaction vessel via syringe.
-
Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole| [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sonogashira Reaction of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The resulting alkynyl-substituted heterocycles are key intermediates in the synthesis of a wide range of biologically active molecules.
This document provides detailed application notes and experimental protocols for the Sonogashira reaction of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole. The trifluoromethyl group is a crucial substituent in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Pyrazole scaffolds are also prevalent in a multitude of pharmacologically active compounds, exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4][5][6][7] The combination of the trifluoromethyl and pyrazole moieties in the target molecule makes its subsequent alkynylated products highly valuable for the development of novel therapeutics.
Data Presentation
The following table summarizes representative reaction conditions for the Sonogashira coupling of a structurally similar substrate, 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, which can serve as a strong starting point for the optimization of the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ (3) | XPhos (6) | N/A (copper-free) | Cs₂CO₃ | DMF | 100 | Not Specified | 98 (Conversion) | [8] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is a general guideline and may require optimization for specific alkynes.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Ligand (e.g., PPh₃, XPhos, if required by the palladium catalyst, 4-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Cs₂CO₃, 2-3 eq)
-
Anhydrous and degassed solvent (e.g., DMF, THF, Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add the palladium catalyst, ligand (if using), and copper(I) iodide under an inert atmosphere.
-
Add this compound and the base to the flask.
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
-
Reagent Addition:
-
Add the anhydrous, degassed solvent to the flask via syringe.
-
Stir the mixture for a few minutes at room temperature to allow for catalyst activation.
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine to remove the base and any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure alkynyl-pyrazole product.[9]
-
Mandatory Visualization
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for the Sonogashira coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. ijnc.ir [ijnc.ir]
Application Notes and Protocols for 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. The incorporation of a trifluoromethyl group can enhance metabolic stability and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic properties. The bromine atom at the 4-position serves as a convenient handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent elaboration using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Additionally, potential biological applications are discussed in the context of relevant signaling pathways, supported by representative data for structurally similar compounds.
Data Presentation: Biological Activity of Structurally Related Trifluoromethylpyrazole Derivatives
While specific biological data for this compound is not extensively available in the public domain, the trifluoromethylpyrazole motif is a key feature in many biologically active compounds, notably as inhibitors of cyclooxygenase (COX) enzymes. The following table summarizes representative in vitro data for analogous trifluoromethyl-pyrazole-carboxamide derivatives as COX inhibitors to illustrate the potential of this chemical class.[1]
| Compound ID | Structure | COX-1 IC₅₀ (µM)[1] | COX-2 IC₅₀ (µM)[1] | Selectivity Index (COX-1/COX-2)[1] |
| 3b | 5-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 0.46 | 3.82 | 0.12 |
| 3d | N-(4-(benzyloxy)phenyl)-5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 5.61 | 4.92 | 1.14 |
| 3g | N-(4-chloro-3-nitrophenyl)-5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 4.45 | 2.65 | 1.68 |
| Ketoprofen (Reference) | 2-(3-benzoylphenyl)propanoic acid | - | 0.164 | 0.21 |
Note: The data presented is for structurally related compounds and is intended for illustrative purposes to highlight the potential of the trifluoromethylpyrazole scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a two-step procedure involving the synthesis of the pyrazole core followed by bromination.
Step 1: Synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
This synthesis is adapted from known procedures for related pyrazoles.[2]
-
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione
-
Methylhydrazine
-
Ethanol
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
-
-
Procedure:
-
To a solution of 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in ethanol in a round-bottom flask, add a catalytic amount of acetic acid.
-
Add methylhydrazine (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole.
-
Step 2: Bromination of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
This procedure is based on the bromination of similar pyrazole systems.[3]
-
Materials:
-
1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Stirring plate and stir bar
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield this compound.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of the title compound with an arylboronic acid.[4]
-
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium carbonate (2 equivalents)
-
1,4-Dioxane
-
Water
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Seal the tube and heat the reaction mixture to 90-100 °C with stirring for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed amination of the title compound.
-
Materials:
-
This compound (1 equivalent)
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.08 equivalents)
-
Sodium tert-butoxide (1.4 equivalents)
-
Toluene (anhydrous)
-
Schlenk tube or glovebox
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere in a Schlenk tube, combine Pd₂(dba)₃ and XPhos in toluene and stir for 10 minutes.
-
Add this compound, the amine, and sodium tert-butoxide.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific compound, 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, represents a versatile building block for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a reactive bromine atom, a lipophilic trifluoromethyl group, and two methyl groups, offers a rich platform for chemical modification and optimization of pharmacological properties. The trifluoromethyl moiety is a common feature in many pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[3]
While direct experimental data for this compound is limited in publicly available literature, its structural similarity to known bioactive molecules allows for the extrapolation of its potential applications in medicinal chemistry. These application notes will therefore focus on the prospective uses of this compound as a synthetic intermediate for the development of inhibitors of key biological targets, drawing parallels from closely related analogues.
Potential Therapeutic Applications
Based on the extensive research on substituted pyrazoles, this compound is a promising starting material for the synthesis of compounds targeting a range of diseases.
Anti-inflammatory Agents (COX-2 Inhibitors)
The 1,5-diarylpyrazole scaffold is famously embodied in the selective COX-2 inhibitor, Celecoxib.[4] The structural features of this compound, particularly the trifluoromethyl group at the 3-position, are reminiscent of Celecoxib and its analogues. The bromine at the 4-position provides a convenient handle for introducing various aryl or heteroaryl groups via cross-coupling reactions, a common strategy in the synthesis of COX-2 inhibitors.[5]
Hypothesized Signaling Pathway Inhibition:
Quantitative Data for Analogous COX-2 Inhibitors:
| Compound Scaffold | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1,3,4-Trisubstituted Pyrazole (PYZ37) | COX-2 | 0.2 | >50 |
| N-(4-acetyl-5-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide (PYZ38) | COX-2 | 1.33 | >60 |
| 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (AD 532) | COX-2 | Less potent than Celecoxib | - |
Experimental Protocol: Synthesis of a Hypothetical COX-2 Inhibitor via Suzuki Coupling
This protocol describes a general procedure for the synthesis of a 4-aryl-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole derivative, a potential COX-2 inhibitor, using a Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(methylsulfonyl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the solvent mixture to the vessel.
-
Add the palladium catalyst (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole.
Kinase Inhibitors
The pyrazole ring is a common core structure in a multitude of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.[6] The ability to functionalize the 4-position of the pyrazole ring allows for the introduction of pharmacophores that can interact with the ATP-binding pocket of kinases. The trifluoromethyl group can contribute to favorable hydrophobic interactions within the kinase domain.
Potential Kinase Targets and Signaling Pathways:
Quantitative Data for Analogous Kinase Inhibitors:
| Compound Scaffold | Target Kinase(s) | IC50 (µM) |
| 1,3,4-Triarylpyrazole (Compound 6) | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Inhibition at 100 µM |
| Pyrazole-based Akt inhibitor (Compound 2) | Akt1 | Ki = 0.08 nM (for parent compound GSK2110183) |
| Pyrazole-based CDK inhibitor (Compound 22) | CDK1, CDK2, CDK5, CDK7, CDK9 | 0.247, 0.315, 0.924, 0.209, 0.192 |
Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol outlines a general method for assessing the inhibitory activity of synthesized pyrazole derivatives against a target kinase.
Materials:
-
Synthesized pyrazole derivatives
-
Target kinase
-
Kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the pyrazole derivatives in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, the substrate, and the pyrazole derivative at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial and Antifungal Agents
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. The presence of a halogen, such as bromine, can enhance the antimicrobial properties of a molecule.
Quantitative Data for Analogous Antimicrobial Pyrazoles:
| Compound Scaffold | Organism | Activity |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Mycobacterium tuberculosis H37Rv | 98% inhibition at 6.25 µg/mL |
| (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one | Fusarium oxysporum f. sp. albedinis | 46% inhibition |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard method for determining the MIC of the synthesized pyrazole derivatives against bacterial strains.
Materials:
-
Synthesized pyrazole derivatives
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each pyrazole derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a promising and versatile building block in medicinal chemistry. Its structural features suggest its utility in the synthesis of a wide range of potentially bioactive molecules, including anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds. The protocols and data presented, based on closely related analogues, provide a solid foundation for researchers to explore the synthetic potential of this compound and to develop novel therapeutic agents. Further research is warranted to synthesize and evaluate derivatives of this compound to fully elucidate their pharmacological profile.
References
- 1. 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole | Benchchem [benchchem.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structural motif in modern agrochemical discovery, featuring prominently in a wide array of commercially successful fungicides, insecticides, and herbicides.[1] The unique electronic properties and metabolic stability conferred by the trifluoromethyl group, combined with the versatile reactivity of the pyrazole ring, make trifluoromethyl-substituted pyrazoles particularly valuable building blocks. 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is a key intermediate, offering a reactive handle at the 4-position for the introduction of diverse functionalities, enabling the synthesis of a multitude of potent agrochemical candidates.[2]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of agrochemicals, with a focus on the preparation of pyrazole carboxamide fungicides and biaryl derivatives through cross-coupling reactions.
Application Notes
The bromine atom at the C4 position of this compound serves as a versatile functional group for various synthetic transformations, primarily in the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental to the assembly of complex agrochemical structures.
1. Synthesis of Pyrazole Carboxamide Fungicides:
A significant class of modern fungicides are the succinate dehydrogenase inhibitors (SDHIs), many of which are based on a pyrazole carboxamide core.[3] The title compound is an excellent precursor for the synthesis of such fungicides. The synthetic strategy typically involves the conversion of the 4-bromo substituent into a carboxylic acid group, followed by amide coupling with a suitable amine. This approach allows for the systematic variation of the amine component to optimize biological activity.
2. Synthesis of Biaryl Agrochemicals via Suzuki-Miyaura Coupling:
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds between aromatic and/or heteroaromatic rings.[4] The 4-bromo-pyrazole can be efficiently coupled with a wide range of boronic acids or their esters to generate novel biaryl structures. This is particularly relevant for the synthesis of herbicides and insecticides where a biaryl scaffold is often required for potent activity.
3. Synthesis of N-Aryl Pyrazoles via Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This reaction enables the coupling of the 4-bromo-pyrazole with various primary or secondary amines, providing access to a diverse set of N-aryl pyrazole derivatives. These compounds are of interest as potential herbicides and insecticides.
Experimental Protocols
Protocol 1: Synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
This protocol describes the conversion of the 4-bromo group to a carboxylic acid via lithium-halogen exchange followed by carboxylation.
Reaction Scheme:
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Dry carbon dioxide (CO2) gas or dry ice
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Bubble dry CO2 gas through the solution for 1-2 hours, or carefully add crushed dry ice in small portions.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Quantitative Data (Representative):
| Starting Material | Product | Yield (%) | Purity (%) |
| This compound | 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 75-85 | >95 |
Protocol 2: Synthesis of a Pyrazole Carboxamide Derivative
This protocol details the amide coupling of the synthesized carboxylic acid with an exemplary amine (e.g., 2-aminopyridine) to form a potential fungicide.
Reaction Scheme:
Materials:
-
1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
2-Aminopyridine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDCI (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 2-aminopyridine (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole carboxamide.
Quantitative Data (Representative):
| Carboxylic Acid | Amine | Product | Yield (%) |
| 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 2-Aminopyridine | N-(pyridin-2-yl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 70-80 |
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a biaryl pyrazole derivative.
Reaction Scheme:
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, or Na2CO3)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl pyrazole.
Quantitative Data (Representative):
| Pyrazole | Boronic Acid | Product | Yield (%) |
| This compound | Phenylboronic acid | 1,5-dimethyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazole | 80-90 |
Visualizations
Caption: Synthetic pathway for a pyrazole carboxamide fungicide candidate.
Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship in Buchwald-Hartwig amination.
References
- 1. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-5-iso-propyl-3-(trifluoromethyl)-1H-Pyrazole [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Derivatization of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the C4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of complex molecular architectures. The trifluoromethyl group at the C3-position and the methyl groups at the N1- and C5-positions modulate the electronic properties and steric environment of the pyrazole core, influencing its reactivity and the properties of its derivatives.
These application notes provide an overview of common derivatization strategies for this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Detailed, generalized protocols are presented to guide researchers in the synthesis of novel pyrazole derivatives. While specific experimental data for this exact molecule is limited in the public domain, the provided protocols are based on established methodologies for structurally related 4-bromo-pyrazoles and are expected to be highly applicable. Researchers are encouraged to optimize the reaction conditions for their specific substrates.
Key Derivatization Pathways
The primary pathways for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for the formation of carbon-carbon and carbon-nitrogen bonds.
Figure 1: Key cross-coupling derivatization pathways for this compound.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings of 4-bromo-pyrazoles. These conditions are based on literature precedents for analogous substrates and should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of 4-Bromo-pyrazoles with Arylboronic Acids
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6 | 70-95 |
| 2 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 100 | 12 | 80-98 |
| 3 | XPhos Pd G2 (2) | - | K₃PO₄ (2) | Toluene/H₂O | 110 | 16 | 85-99 |
Table 2: Sonogashira Coupling of 4-Bromo-pyrazoles with Terminal Alkynes
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 12 | 75-95 |
| 2 | Pd(OAc)₂ (2) | CuI (4) | DIPA | DMF | 80 | 8 | 80-97 |
| 3 | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 18 | 85-97 |
Table 3: Buchwald-Hartwig Amination of 4-Bromo-pyrazoles with Amines
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 18 | 70-90 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 24 | 65-85 |
| 3 | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ (2) | Xylene | 120 | 16 | 60-88 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
-
Glassware should be oven-dried and cooled under an inert atmosphere before use.
-
Solvents should be anhydrous and deoxygenated prior to use.
-
The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk tube or round-bottom flask with condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol provides a general method for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.
Figure 3: General workflow for a Sonogashira coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Base (e.g., triethylamine or diisopropylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk tube, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 40-80 °C, monitoring the reaction progress.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water or saturated aqueous ammonium chloride.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Figure 4: General workflow for a Buchwald-Hartwig amination experiment.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety Information
-
This compound is classified as acutely toxic if swallowed.
-
Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them in a well-ventilated fume hood or glovebox.
-
Organometallic reagents and strong bases are often pyrophoric and/or corrosive. Handle with extreme care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Disclaimer
The protocols and information provided in these application notes are intended for use by qualified professionals. The reaction conditions are generalized and may require optimization for specific substrates and scales. The user assumes all responsibility for the safe handling and execution of these procedures.
Application Notes and Protocols for N-Arylation of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of pyrazoles is a cornerstone of synthetic chemistry, enabling the construction of a diverse array of molecules with significant applications in medicinal chemistry, materials science, and agrochemicals. The pyrazole moiety is a key pharmacophore in numerous approved drugs, and the ability to append various aryl groups to the pyrazole nitrogen is crucial for modulating biological activity and physicochemical properties. This document provides detailed application notes and experimental protocols for several robust methods for the N-arylation of pyrazoles, catering to a range of laboratory capabilities and synthetic requirements.
The direct N-arylation of N-H heterocycles is one of the most direct and powerful strategies for creating N-arylated products.[1] Historically, this transformation was accomplished via the Ullmann condensation, which often required harsh reaction conditions.[2][3] Modern advancements have introduced milder and more efficient catalytic systems, primarily based on copper and palladium catalysts, which offer broad substrate scope and functional group tolerance.[2][4][5]
This guide covers several key methodologies, including:
-
Copper-Catalyzed N-Arylation: A classic and cost-effective method.
-
Palladium-Catalyzed N-Arylation: Offering high efficiency and broad functional group tolerance.
-
Microwave-Assisted N-Arylation: For rapid reaction optimization and synthesis.
-
Transition-Metal-Free N-Arylation: An alternative approach using diaryliodonium salts.
General Reaction Scheme
The N-arylation of a pyrazole involves the formation of a carbon-nitrogen bond between the pyrazole nitrogen and an aryl group, typically from an aryl halide or an equivalent arylating agent.
Caption: General scheme for the N-arylation of pyrazoles.
Protocol 1: Copper-Diamine-Catalyzed N-Arylation of Pyrazoles
This protocol, based on the work of Buchwald and co-workers, is a highly reliable and general method for the N-arylation of pyrazoles with aryl iodides and bromides.[4][6] The use of a diamine ligand accelerates the copper-catalyzed coupling, allowing for lower reaction temperatures compared to traditional Ullmann conditions.[4]
Experimental Workflow
Caption: Workflow for Copper-Diamine-Catalyzed N-Arylation.
Detailed Methodology
A General Procedure for the N-Arylation of Nitrogen Heterocycles[7]
-
To a resealable Schlenk tube equipped with a stir bar, add CuI (e.g., 5-10 mol%), the pyrazole (1.0 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv).
-
Seal the tube with a rubber septum, then evacuate and back-fill with argon. Repeat this cycle one more time.
-
Under a stream of argon, add the aryl halide (1.2 equiv), the diamine ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), and the solvent (e.g., dioxane, toluene, 1 mL per 1 mmol of pyrazole).[4][7]
-
Seal the tube tightly (use a safety shield as pressure may build up) and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (2-3 mL).
-
Filter the mixture through a short plug of silica gel or Celite, eluting with additional ethyl acetate (10-20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the desired N-aryl pyrazole.
Data Presentation
Table 1: Copper-Diamine-Catalyzed N-Arylation of Pyrazole with Various Aryl Halides
| Entry | Aryl Halide (Ar-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | K₂CO₃ | Dioxane | 110 | 24 | 95 |
| 2 | 4-Bromotoluene | K₂CO₃ | Dioxane | 110 | 24 | 88 |
| 3 | 1-Iodo-4-methoxybenzene | K₃PO₄ | Dioxane | 110 | 24 | 93 |
| 4 | 1-Bromo-4-nitrobenzene | K₂CO₃ | Dioxane | 110 | 24 | 75 |
| 5 | 2-Bromopyridine | K₂CO₃ | Dioxane | 110 | 24 | 81 |
Data is representative and compiled from literature sources.[4][6]
Protocol 2: Palladium-Catalyzed N-Arylation of Pyrazoles with Aryl Triflates
This method, developed by Kakiuchi and coworkers, utilizes aryl triflates as the arylating agent in a palladium-catalyzed C-N coupling reaction.[2][5][8] The use of the bulky phosphine ligand, tBuBrettPhos, is crucial for achieving high yields, especially with sterically hindered substrates.[5][8]
Decision Tree for Catalyst/Ligand Selection
Caption: Decision tree for selecting an N-arylation method.
Detailed Methodology
-
In a glovebox, add Pd(dba)₂ (2 mol %), tBuBrettPhos (4 mol %), and NaOtBu (1.4 equiv) to an oven-dried vial.
-
Add the pyrazole derivative (1.2 equiv) and the aryl triflate (1.0 equiv).
-
Add toluene (0.5 M solution with respect to the aryl triflate).
-
Seal the vial with a cap and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 2: Palladium-Catalyzed N-Arylation of 3-Trimethylsilylpyrazole with Aryl Triflates [5][8]
| Entry | Aryl Triflate | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Phenyl triflate | 2 | 18 | 95 |
| 2 | 4-tert-Butylphenyl triflate | 2 | 18 | 98 |
| 3 | 2-Methylphenyl triflate | 2 | 24 | 91 |
| 4 | 1-Naphthyl triflate | 2 | 24 | 85 |
| 5 | 4-Acetylphenyl triflate | 2 | 18 | 89 |
3-Trimethylsilylpyrazole was found to be an excellent substrate for this coupling reaction.[5][8]
Protocol 3: Microwave-Assisted, Solvent-Free N-Arylation of Pyrazoles
Microwave-assisted synthesis offers a significant advantage in terms of reaction speed, often reducing reaction times from hours to minutes.[9][10][11] This solvent-free protocol is also environmentally friendly.[11]
Detailed Methodology
-
To a microwave reaction vessel, add a copper salt (e.g., CuI, 20 mol %), an L-amino acid catalyst (e.g., L-lysine, 40 mol %), the base (e.g., K₃PO₄, 4 equiv), the pyrazole (10 equiv), and the aryl bromide (1.0 equiv).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with a power of 500 W, ramping the temperature from room temperature to the desired reaction temperature (e.g., 150-200 °C) over 3 minutes.
-
Hold at the target temperature for 10-30 minutes.
-
After cooling, partition the reaction mixture between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation
Table 3: Microwave-Assisted N-Arylation of Pyrazole with Aryl Bromides [11]
| Entry | Aryl Bromide | Catalyst | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | CuI / L-Lysine | 200 | 30 | 75 |
| 2 | 4-Bromotoluene | CuI / L-Lysine | 200 | 30 | 72 |
| 3 | 3-Bromoacetophenone | CuI / L-Glutamine | 150 | 10 | 65 |
| 4 | 2-Bromopyridine | CuI / L-Lysine | 200 | 30 | 58 |
Protocol 4: Transition-Metal-Free N-Arylation with Diaryliodonium Salts
As an alternative to transition-metal catalysis, diaryliodonium salts can serve as potent arylating agents for pyrazoles.[12][13] This method proceeds rapidly under mild conditions and does not require an inert atmosphere.[12]
Detailed Methodology
-
To a vial, add the pyrazole (1.2 equiv), the diaryliodonium salt (1.0 equiv), and a solvent (e.g., CH₂Cl₂).
-
Add an aqueous ammonia solution (2.0 equiv) as a mild base.
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 4: Transition-Metal-Free N-Arylation of Pyrazole with Diaryliodonium Salts [12]
| Entry | Diaryliodonium Salt | Base | Solvent | Time (h) | Yield (%) |
| 1 | Diphenyliodonium triflate | aq. NH₃ | CH₂Cl₂ | 1 | 98 |
| 2 | Bis(4-fluorophenyl)iodonium triflate | aq. NH₃ | CH₂Cl₂ | 1 | 95 |
| 3 | Bis(4-methoxyphenyl)iodonium triflate | aq. NH₃ | CH₂Cl₂ | 2 | 96 |
| 4 | Bis(2-methylphenyl)iodonium triflate | aq. NH₃ | CH₂Cl₂ | 4 | 85 |
Conclusion
The N-arylation of pyrazoles is a well-developed field with multiple reliable methods available to the synthetic chemist. The choice of protocol depends on factors such as the nature of the substrates, required functional group tolerance, available equipment (e.g., microwave reactor), and cost considerations. Copper-catalyzed methods are cost-effective and robust, while palladium catalysis often provides higher yields and broader scope, particularly for challenging substrates like aryl triflates. Microwave-assisted and transition-metal-free methods offer advantages in terms of speed and reaction conditions, respectively. The protocols and data presented herein provide a solid foundation for researchers to successfully implement N-arylation strategies in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for Catalytic Functionalization of Bromo-pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, forming the core scaffold of numerous pharmaceuticals and agrochemicals.[1] The functionalization of the pyrazole ring is a critical step in drug discovery and development, allowing for the fine-tuning of molecular properties to enhance efficacy and selectivity. Bromo-pyrazoles serve as versatile building blocks for this purpose, amenable to a variety of catalytic cross-coupling reactions that enable the introduction of a wide range of substituents.
This document provides detailed application notes and experimental protocols for the catalytic functionalization of bromo-pyrazoles, with a focus on palladium- and copper-catalyzed cross-coupling reactions. These methods offer powerful and efficient pathways to synthesize novel pyrazole derivatives for applications in medicinal chemistry and materials science.[2]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[2] For the functionalization of bromo-pyrazoles, several key palladium-catalyzed reactions are widely employed, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a bromo-pyrazole and an organoboron reagent, typically a boronic acid or ester. This reaction is widely used to introduce aryl, heteroaryl, and vinyl groups onto the pyrazole scaffold.[3][4]
Data Presentation: Suzuki-Miyaura Coupling of 4-Bromo-pyrazoles
| Catalyst / Ligand | Base | Solvent | Substrate | Coupling Partner | Yield (%) | Reference |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 4-Bromo-1H-pyrazole | Phenylboronic acid | 95 | [3] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 4-Bromo-1-methyl-1H-pyrazole | 4-Methoxyphenylboronic acid | 88 | [3] |
| XPhos Pd G2 | K₃PO₄ | Toluene | 4-Bromo-3,5-dinitro-1H-pyrazole | (4-Fluorophenyl)boronic acid | 92 | [4] |
| XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | (4-Methoxyphenyl)boronic acid | 94 | [5][6][7] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the bromo-pyrazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-alkyl pyrazoles from bromo-pyrazoles and amines.[8] This reaction is of significant interest in medicinal chemistry as the resulting amino-pyrazoles are common motifs in biologically active compounds.[9]
Data Presentation: Buchwald-Hartwig Amination of 4-Bromo-pyrazoles
| Catalyst / Ligand | Base | Solvent | Substrate | Amine | Yield (%) | Reference |
| Pd₂(dba)₃ / tBuBrettPhos | LHMDS | THF | 4-Bromo-1H-pyrazole | Aniline | 87 | [8][10][11] |
| Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 1-Benzyl-4-bromo-1H-pyrazole | Morpholine | 92 | [8] |
| Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 4-Bromo-1-trityl-1H-pyrazole | Benzylamine | 85 | [9][12] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the bromo-pyrazole (1.0 equiv), the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., LHMDS or NaOtBu, 1.5-2.2 equiv) to a vial or Schlenk tube.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or toluene), followed by the amine (1.2 equiv).
-
Reaction: Seal the vessel and stir the mixture at the appropriate temperature (room temperature to 100 °C). Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a bromo-pyrazole and a terminal alkyne, providing a direct route to alkynyl-pyrazoles. This reaction is typically catalyzed by a combination of palladium and copper complexes.[13][14]
Data Presentation: Sonogashira Coupling of Bromo-pyrazoles
| Catalyst / Co-catalyst | Base | Solvent | Substrate | Alkyne | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 1,3-Disubstituted-5-chloro-4-iodopyrazole | Phenylacetylene | 87-92 | [15] |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 1-Bromo-3,5-dimethoxybenzene (analogous) | 3-Ethynylpyridine | 100 | [13] |
| Pd(OAc)₂ / XPhos | Et₃N | MeCN | 4-Bromo-5-trifluoromethyl-1H-pyrazole | Trimethylsilylacetylene | 95 | [16] |
Experimental Protocol: Standard Copper-Co-Catalyzed Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the bromo-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) and the base (e.g., triethylamine, 2.0-3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.[13]
Visualization: Sonogashira Catalytic Cycles
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Copper-Catalyzed Reactions
Copper-catalyzed reactions provide a valuable alternative to palladium-based systems for the functionalization of bromo-pyrazoles, particularly for C-N and C-O bond formation. These methods often offer advantages in terms of cost and can be effective for substrates that are challenging for palladium catalysts.
Copper-Catalyzed N-Arylation
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classic method for forming C-N bonds. Modern protocols utilize ligands to facilitate the reaction under milder conditions.
Data Presentation: Copper-Catalyzed Amination of Halo-pyrazoles
| Catalyst / Ligand | Base | Solvent | Substrate | Amine | Yield (%) | Reference |
| CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | K₂CO₃ | Toluene | 4-Iodo-1H-pyrazoles (analogous) | Various amines | Good to excellent | [12] |
| CuI | K₃PO₄ | DMF | 4-Iodo-1H-1-tritylpyrazole | Pyrrolidine | 88 | [9] |
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation
-
Reaction Setup: In a reaction vessel, combine the bromo- or iodo-pyrazole (1.0 equiv), the copper catalyst (e.g., CuI, 10-20 mol%), the ligand (if required, e.g., a phenanthroline derivative), the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv), and the amine (1.2-2.0 equiv).
-
Solvent Addition: Add the solvent (e.g., toluene or DMF).
-
Reaction: Heat the mixture to the required temperature (typically 100-140 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and dilute with an organic solvent. Filter through a pad of celite to remove insoluble copper salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualization: Logical Relationship in Copper-Catalyzed Amination
Caption: Logical flow of a copper-catalyzed amination reaction.
Conclusion
The catalytic functionalization of bromo-pyrazoles is a cornerstone of modern synthetic and medicinal chemistry, providing access to a vast chemical space of potentially bioactive molecules. The palladium- and copper-catalyzed methods detailed in these application notes offer robust and versatile strategies for the synthesis of substituted pyrazoles. The choice of catalytic system will depend on the desired transformation, the nature of the substrates, and the required functional group tolerance. The provided protocols and data serve as a valuable resource for researchers in the design and execution of synthetic routes towards novel pyrazole derivatives.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
large-scale synthesis of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
An Application Note on a Proposed Large-Scale Synthesis of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules designed to interact with biological targets where the trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo-substituted pyrazole core serves as a versatile handle for further chemical modifications. This document outlines a proposed, efficient, and scalable synthetic protocol for the preparation of this compound, designed for implementation in a laboratory or pilot plant setting. The described methodology is based on established principles of pyrazole synthesis and halogenation.
Overall Synthetic Strategy
The proposed large-scale synthesis involves a two-step process, commencing with the cyclocondensation of a trifluoromethylated β-diketone with methylhydrazine to form the pyrazole core, followed by regioselective bromination at the C4 position. This approach is designed for high yield and purity, crucial for downstream applications in drug discovery and development.
Experimental Protocols
Step 1: Synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
This step involves the cyclocondensation of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine.
Materials and Reagents:
-
1,1,1-Trifluoro-2,4-pentanedione
-
Methylhydrazine
-
Ethanol
-
Acetic Acid (catalytic amount)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Reaction vessel with reflux condenser and stirring mechanism
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) and ethanol.
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Slowly add methylhydrazine (1.1 eq) to the solution. An exothermic reaction may be observed.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole.
-
The crude product can be purified by vacuum distillation or column chromatography to achieve high purity.
Step 2: Bromination of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
This step describes the regioselective bromination of the pyrazole ring at the C4 position using N-bromosuccinimide (NBS).
Materials and Reagents:
-
1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
-
N-bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium Thiosulfate (10% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Reaction vessel with a stirring mechanism and protection from light
Procedure:
-
In a reaction vessel protected from light, dissolve 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC.
-
After completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as dichloromethane.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product, this compound, can be purified by recrystallization or column chromatography to yield the final product of high purity.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Reactant | Molar Eq. | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | 1,1,1-Trifluoro-2,4-pentanedione | 1.0 | 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole | - | - | 85-95% | >98% |
| 1 | Methylhydrazine | 1.1 | |||||
| 2 | 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole | 1.0 | This compound | - | - | 90-98% | >99% |
| 2 | N-bromosuccinimide | 1.05 |
Note: Yields and purity are representative values based on analogous reactions reported in the literature and may vary depending on the specific experimental conditions and scale.
Visualizations
Caption: Overall workflow for the large-scale synthesis of the target compound.
Caption: Simplified reaction mechanisms for pyrazole formation and bromination.
Application Notes and Protocols: 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position, a trifluoromethyl group at the 3-position, and two methyl groups, makes it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates, while the bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.
These application notes provide an overview of the utility of this compound in key organic transformations and offer detailed protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Key Applications in Organic Synthesis
The bromine atom at the C4 position of the pyrazole ring is the primary site for synthetic diversification. This allows for the strategic formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex molecular architectures.
Core Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids and esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.
These reactions pave the way for the synthesis of a vast array of derivatives with potential applications in various fields of chemical research.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize representative reaction conditions and expected yields for the cross-coupling reactions of this compound. The data is based on closely related structures and serves as a strong guideline for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | >90 (expected) |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 (3) | - | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | >90 (expected) |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 16 | 85-95 (expected) |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | RuPhos Pd G3 (2) | - | CsF (3) | THF | 70 | 18 | >90 (expected) |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)[1] |
| 1 | Phenylacetylene | Pd(OAc)₂ (3) | CuI (6) | XPhos (6) | Cs₂CO₃ (2) | DMF | 100 | 24 | 98 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (6) | XPhos (6) | Cs₂CO₃ (2) | DMF | 100 | 24 | 98 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Et₃N (3) | THF | 65 | 12 | >95 (expected) |
| 4 | Ethynyltrimethylsilane | Pd(OAc)₂ (3) | CuI (6) | SPhos (6) | Et₃N (2) | MeCN | 110 | 24 | 77 |
Note: Yields for entries 1, 2 and 4 are based on the coupling of the isomeric 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole and are expected to be similar for the title compound.
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | >90 (expected) |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | >85 (expected) |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (2) | THF | 80 | 16 | >90 (expected) |
| 4 | Indole | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 110 | 24 | >80 (expected) |
Experimental Protocols
General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and standard Schlenk techniques or a glovebox. Glassware should be oven-dried and cooled under vacuum before use.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 3 mol%)
-
Copper(I) iodide (CuI, 6 mol%)
-
Ligand (e.g., XPhos, 6 mol%)
-
Base (e.g., Cs₂CO₃, 2 equiv)
-
Anhydrous DMF
-
Schlenk tube
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, copper(I) iodide, the ligand, and the base.
-
Add anhydrous DMF via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the ligand to an oven-dried Schlenk tube.
-
Add the base, this compound, and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Buchwald-Hartwig Amination Logical Relationship
Caption: Key components and outcome of the Buchwald-Hartwig amination.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its ability to readily undergo a variety of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse and complex molecular scaffolds. The protocols provided herein serve as a robust starting point for researchers to explore the synthetic utility of this compound in the development of novel molecules for pharmaceutical and agrochemical applications. Further optimization of the reaction conditions may be necessary for specific substrates to achieve optimal results.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for the synthesis of this compound is the electrophilic bromination of the parent compound, 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions.[1] The pyrazole ring is susceptible to electrophilic substitution, and the 4-position is typically the most reactive site for halogenation in such systems.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting material is 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole. The brominating agent is typically N-bromosuccinimide (NBS). A suitable organic solvent is also required to facilitate the reaction.
Q3: What are the typical yields for this reaction?
A3: Yields can vary significantly depending on the reaction conditions. While specific yield data for this compound is not extensively published in comparative studies, analogous brominations of similar pyrazole derivatives suggest that yields can range from moderate to high. Optimization of reaction parameters is crucial for maximizing the yield. For instance, in the bromination of other pyrazole systems, adjusting the stoichiometry of NBS has been shown to significantly impact the yield of the desired monobrominated product.
Q4: What are the potential side reactions that can lower the yield?
A4: A common side reaction is the formation of di-brominated or poly-brominated products, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. In some cases, incomplete reaction can also lead to a mixture of the starting material and the desired product, complicating purification and reducing the isolated yield. For instance, in the bromination of a pyrazolo[3,4-c]pyrazole system, using a slight excess of NBS led to a mixture of mono- and di-brominated compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Inactive Brominating Agent | N-Bromosuccinimide (NBS) can decompose over time. Use freshly opened or purified NBS for the reaction. The purity of NBS can be checked by its color; pure NBS is a white solid, while a yellow or brownish color may indicate decomposition. |
| Suboptimal Reaction Temperature | The reaction should be performed under "mild conditions" as suggested in the literature.[1] Start with room temperature and monitor the reaction progress. If the reaction is too slow, gentle heating may be applied. However, excessive heat can lead to side product formation. |
| Incorrect Solvent | The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are commonly used for NBS brominations. Ensure the solvent is anhydrous, as water can react with NBS. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material is still present after the expected reaction time, consider extending the duration. |
| Poor Quality Starting Material | Ensure the starting material, 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, is pure. Impurities in the starting material can interfere with the reaction. |
Formation of Multiple Products (Low Selectivity)
| Potential Cause | Recommended Solution(s) |
| Over-bromination (Di- or Poly-bromination) | This is a common issue when an excess of NBS is used. Carefully control the stoichiometry of NBS. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Adding the NBS portion-wise can also help to control the reaction and minimize over-bromination. |
| Formation of Isomeric Products | While bromination at the 4-position is generally favored for pyrazoles, other isomers are a possibility depending on the specific reaction conditions. Careful characterization of the product mixture using techniques like NMR is essential. |
| Side Reactions with Solvent | In some cases, the solvent can participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions. |
Difficult Product Purification
| Potential Cause | Recommended Solution(s) |
| Product and Starting Material have Similar Polarity | If TLC shows poor separation between the product and the starting material, try different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation. |
| Presence of Succinimide Byproduct | Succinimide is a byproduct of the reaction with NBS. It is generally soluble in water. A simple aqueous work-up of the reaction mixture can help to remove the majority of the succinimide. |
| Oily Product that is Difficult to Crystallize | If the product is an oil, purification by column chromatography is the preferred method. If a solid product is desired, try recrystallization from a suitable solvent system. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
Data Presentation: Factors Affecting Yield
While specific quantitative data for the target molecule is limited in the public domain, the following table summarizes general trends observed in the bromination of pyrazole derivatives that can be applied to optimize the synthesis of this compound.
| Parameter | Condition | Expected Impact on Yield | Reference/Rationale |
| NBS Stoichiometry | 1.0 - 1.1 equivalents | Optimal for monobromination. | Using a significant excess can lead to the formation of di-brominated byproducts, thus reducing the yield of the desired product. |
| > 1.2 equivalents | Decreased yield of monobrominated product due to over-bromination. | Based on general principles of electrophilic aromatic substitution and observations in similar systems. | |
| Temperature | Room Temperature | Generally a good starting point for "mild conditions".[1] | Provides a balance between reaction rate and selectivity. |
| Elevated Temperature | May increase reaction rate but can also lead to more side products. | Higher temperatures can overcome activation energy barriers for undesired reactions. | |
| Low Temperature (e.g., 0 °C) | May improve selectivity by slowing down competing reactions. | Often used to control highly exothermic reactions or to enhance selectivity. | |
| Solvent | Aprotic (e.g., DCM, ACN) | Generally preferred for NBS brominations. | These solvents are inert and solubilize the reactants well. |
| Protic (e.g., Acetic Acid) | Can sometimes be used but may lead to different reactivity or side products. | The acidic proton can influence the reactivity of the pyrazole ring. |
Experimental Protocols
General Protocol for the Synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole (Starting Material)
The synthesis of the starting material, 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, can be achieved through the cyclization of a suitable precursor. A general method involves the reaction of a trifluoromethylated β-diketone with methylhydrazine.
Materials:
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1,1,1-Trifluoro-2,4-pentanedione
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Methylhydrazine
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Ethanol (or a similar protic solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 equivalent) in ethanol.
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Add methylhydrazine (1.0-1.1 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
(Optional) Add a catalytic amount of glacial acetic acid.
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Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel.
Detailed Protocol for the Synthesis of this compound
This protocol is based on general procedures for the bromination of pyrazoles with NBS.
Materials:
-
1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
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N-Bromosuccinimide (NBS)
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Anhydrous dichloromethane (DCM) or acetonitrile (ACN)
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Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equivalent) in anhydrous DCM or ACN.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate solvent system).
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.
-
Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: A logical workflow for troubleshooting and improving the yield in the synthesis of this compound.
References
Technical Support Center: Suzuki Coupling of Bromo-pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Suzuki coupling of bromo-pyrazoles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of bromo-pyrazoles?
The most prevalent side reactions encountered are:
-
Dehalogenation (Debromination): This is the premature removal of the bromine atom from the pyrazole ring, leading to the formation of a protonated pyrazole byproduct and reducing the yield of the desired coupled product.[1][2] This is a frequent issue in couplings with heteroaryl halides.[1]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid reagent to form a symmetrical biaryl byproduct.[3] This can be a significant issue, consuming the boronic acid and complicating purification.
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Protodeborylation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[4][5] This side reaction consumes the boronic acid, converting it into a simple arene or heteroarene, thus lowering the overall yield of the desired product.[5]
Q2: My primary side product is the debrominated pyrazole. What are the likely causes and how can I minimize it?
Debromination is a common challenge, and several factors can contribute to its occurrence. Here’s a breakdown of potential causes and solutions:
-
N-H Acidity of the Pyrazole: Unprotected pyrazoles possess an acidic N-H proton. The resulting pyrazolate anion can interact with the catalyst and promote dehalogenation.[1]
-
Choice of Base and Solvent: The strength and type of base, along with the solvent, are critical. Strong bases and protic solvents can favor debromination.[1][2]
-
Catalyst System: The selection of the palladium precursor and ligand is crucial. Some ligands are more prone to inducing dehalogenation.[1]
-
Temperature: High reaction temperatures can increase the rate of the dehalogenation side reaction.[2]
-
Solution: Lowering the reaction temperature may be beneficial. If the reaction is too slow at lower temperatures, a more active catalyst system should be considered.[2]
-
Q3: I am observing a significant amount of boronic acid homocoupling. What can I do to prevent this?
Homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Solution: It is crucial to ensure that the reaction is thoroughly degassed to remove any dissolved oxygen.[7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential. The presence of Pd(II) species, which can arise from an incompletely reduced Pd(II) precatalyst or oxidation of Pd(0), can also lead to homocoupling.[3] Using a well-defined Pd(0) source or ensuring complete reduction of the precatalyst can help.
Q4: How can I detect and mitigate protodeborylation in my reaction?
Protodeborylation can be a subtle but significant cause of low yields.
-
Detection: This side reaction can be identified by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The key indicator is the presence of a byproduct corresponding to the protonated version of the boronic acid starting material (Ar-H instead of Ar-B(OH)₂).[5]
-
Mitigation:
-
Substrate Choice: Be aware that electron-deficient arylboronic acids and certain heteroaromatic boronic acids are more susceptible to protodeborylation.[5]
-
Reaction Conditions: Minimize reaction time and temperature where possible, as prolonged exposure to high temperatures and water can accelerate this process.[5]
-
Boronic Acid Derivatives: Consider using more stable boronic acid derivatives, such as pinacol esters or potassium trifluoroborate salts, which are less prone to protodeborylation.[7]
-
Slow-Release Strategy: Employing a "masking" reagent that protects the boronic acid functionality and allows for its slow release into the reaction can minimize its degradation.[8]
-
Troubleshooting Guides
Guide 1: Minimizing Debromination of Bromo-pyrazoles
This guide provides a systematic approach to troubleshooting the debromination side reaction.
Experimental Workflow for Troubleshooting Debromination
Caption: A workflow for troubleshooting debromination in Suzuki coupling.
Parameter Optimization Table for Debromination
| Parameter | Condition Leading to High Debromination | Recommended Condition for Low Debromination | Expected Outcome |
| Pyrazole Substrate | Unprotected N-H pyrazole | N-Protected pyrazole (e.g., N-Boc, N-SEM) | Protection of the pyrazole nitrogen can significantly reduce or eliminate debromination.[1][6] |
| Base | Strong inorganic bases (e.g., NaOH, KOH) | Milder inorganic bases (e.g., K₃PO₄, CsF, K₂CO₃) or organic bases | Milder bases are generally less likely to promote debromination.[1][2] |
| Ligand | Less bulky ligands (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | Ligands like XPhos and SPhos can accelerate the desired coupling and suppress dehalogenation.[1][2] |
| Solvent | Protic solvents (e.g., alcohols) | Aprotic solvents (e.g., dioxane, toluene, THF) | Aprotic solvents are generally preferred to avoid competitive reactions.[1][2] |
| Temperature | High reaction temperatures | Lower reaction temperatures | Reducing the temperature can disfavor the dehalogenation pathway.[2] |
Guide 2: Addressing Boronic Acid Instability (Homocoupling and Protodeborylation)
This guide focuses on strategies to overcome side reactions related to the boronic acid coupling partner.
Logical Relationship of Boronic Acid Side Reactions and Solutions
Caption: Relationship between boronic acid instability and mitigation strategies.
Troubleshooting Table for Boronic Acid Side Reactions
| Issue | Symptom | Possible Cause(s) | Recommended Solution(s) |
| Homocoupling | Formation of a symmetrical biaryl byproduct (from the boronic acid). | Presence of oxygen in the reaction mixture. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (N₂ or Ar).[7] |
| Protodeborylation | Formation of a protonated arene/heteroarene from the boronic acid. | High temperature, prolonged reaction time, presence of water, inherent instability of the boronic acid.[5] | Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[7] Minimize reaction time and temperature. Use anhydrous solvents.[5][7] |
Key Reaction Mechanisms
The following diagrams illustrate the catalytic cycle of the Suzuki coupling and the competing side reaction pathways.
Suzuki Coupling Catalytic Cycle and Side Reactions
Caption: The Suzuki coupling cycle and competing side reaction pathways.
Experimental Protocols
General Protocol for Suzuki Coupling of a Bromo-pyrazole with an Arylboronic Acid
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the bromo-pyrazole (1.0 equiv), arylboronic acid (1.2-2.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required (e.g., XPhos, SPhos).
-
Solvent and Base Addition: Add the degassed solvent (e.g., dioxane, toluene) and a degassed aqueous solution of the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Purification of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole.
Troubleshooting Guide
Encountering issues during the purification of this compound is common. This guide addresses specific problems that may arise during recrystallization and column chromatography.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recrystallization Yield | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used during dissolution.- The cooling process was too rapid, trapping impurities. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[1]- Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[1] |
| "Oiling Out" During Recrystallization | The compound is precipitating from the solution at a temperature above its melting point.[1] | - Add more of the "good" solvent to lower the saturation temperature.[1]- Ensure the solution cools as slowly as possible; using an insulated container can help.[1]- Experiment with a different solvent system.[1]- Use a seed crystal to induce crystallization.[1] |
| Colored Impurities Remain After Purification | - Colored byproducts may have formed during the synthesis.[2][3]- The starting materials may have been impure. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware this may also adsorb some of the desired product.[1]- Consider column chromatography for more effective separation from colored impurities. |
| Poor Separation in Column Chromatography | - The chosen eluent system is not optimal for separating the compound from its impurities.- The column was not packed properly, leading to channeling. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A common system for halogenated pyrazoles is a mixture of hexane and ethyl acetate.[4]- Ensure the silica gel is packed uniformly in the column to avoid air bubbles and cracks.[4] |
| Product is a Mixture of Regioisomers | The synthesis reaction produced a mixture of isomers with very similar properties.[2] | - Fractional recrystallization may be effective if the isomers have different solubilities in a particular solvent system.[1]- High-performance liquid chromatography (HPLC) may be necessary for separating isomers with very similar polarities. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying crude this compound?
A1: For most solid compounds, recrystallization is a good first choice due to its simplicity and cost-effectiveness. If the crude product is an oil or if recrystallization fails to remove impurities effectively, silica gel column chromatography is the next logical step.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1] Given the trifluoromethyl group, which increases lipophilicity, and the pyrazole core, experimenting with single solvents like ethanol, methanol, or isopropanol, or mixed solvent systems such as ethanol/water or hexane/ethyl acetate, is recommended.[1][5]
Q3: My compound has "oiled out" during recrystallization. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming crystals. This happens when the solution becomes supersaturated at a temperature above the compound's melting point.[1] To resolve this, you can add more of the primary solvent to decrease the saturation point, or cool the solution much more slowly to allow for proper crystal lattice formation.[1] Using a different solvent system may also be necessary.[1]
Q4: What are the typical solvent systems for column chromatography of this compound?
A4: For halogenated pyrazoles, a common eluent system for column chromatography is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[4][6] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between your product and any impurities.[4] An Rf value of 0.3-0.4 for the desired compound is often targeted.[4]
Q5: Can I use an acid-base extraction to purify my pyrazole derivative?
A5: Yes, pyrazoles can be treated with an acid (e.g., HCl) to form a salt, which is often soluble in water.[4][7][8] This allows for the extraction of the pyrazole salt into an aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be neutralized to precipitate the purified pyrazole.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent with a significant temperature-dependent solubility for the compound is found.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solvent boils and the compound completely dissolves.[1] Add more solvent dropwise if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[1] Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals, for instance, by air-drying on the filter paper or in a desiccator.[1]
Protocol 2: Mixed-Solvent Recrystallization
This technique is useful when no single solvent is suitable for recrystallization.
-
Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (one in which the compound is very soluble, e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble, e.g., water) dropwise until the solution becomes cloudy (turbid).[1]
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1.
Protocol 3: Silica Gel Column Chromatography
This protocol provides a general procedure for purification using silica gel column chromatography.
-
TLC Analysis: Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate. Spot the solution on a TLC plate and develop it with different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a solvent system that provides good separation and an Rf value of approximately 0.3-0.4 for the target compound.[4]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexane).[4] Pour the slurry into a glass column and allow it to pack evenly, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation of compounds by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Decision tree for troubleshooting low recrystallization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Trifluoromethylated Pyrazole Reactions
Welcome to the technical support center for trifluoromethylated pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a trifluoromethylated pyrazole is resulting in a very low yield. What are the common causes?
A1: Low yields in trifluoromethylated pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in hydrazines or 1,3-dicarbonyl compounds can lead to unwanted side reactions and reduced yields.[1][2] Hydrazine derivatives, in particular, can degrade over time.
-
Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst are critical parameters that may require optimization.[1] Monitoring the reaction by TLC or LC-MS can help determine the optimal duration.
-
Stability of Reagents: Trifluoromethylated synthons, such as trifluoromethylhydrazine, can be unstable.[3] Their transient generation and in-situ use are often necessary, and the conditions for their formation and reaction must be carefully controlled.
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, especially if the hydrazine is deactivated by electron-withdrawing groups.[1]
Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
A2: The most common side reaction is the formation of a mixture of regioisomers, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2][4][5] Other potential side reactions include:
-
Formation of Colored Impurities: The decomposition of hydrazine starting materials or the oxidation of intermediates can lead to discoloration of the reaction mixture.[1][2]
-
Deacylative Oxidation: In some cases, depending on the solvent and oxidizing agent, deacylation can occur as a side reaction.[6][7]
-
Biaryl Formation: In metal-catalyzed N-arylation reactions, homocoupling of the aryl halide starting material can lead to the formation of biaryl side products.[1]
Q3: How can I control the regioselectivity of my trifluoromethylated pyrazole synthesis?
A3: Controlling regioselectivity is a significant challenge.[4] Several strategies can be employed:
-
Choice of Solvent: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of the desired 3-trifluoromethyl derivative in certain reactions.[5]
-
Nature of the Hydrazine: Using a hydrazine salt (e.g., hydrochloride) versus the free base can influence the regiochemical outcome.[8]
-
Substituent Effects: Tuning the electronic and steric properties of substituents on the pyrazole ring can guide the regioselectivity of subsequent reactions like N-alkylation.[4]
-
Reaction Conditions: The choice of base and the nature of the cation can also control the regioselectivity of N-alkylation.[4]
Q4: I am struggling with the purification of my trifluoromethylated pyrazole product. What are some effective methods?
A4: Purification can be challenging, especially when dealing with mixtures of regioisomers which may have very similar physical properties.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating regioisomers, although it can be difficult and require careful optimization of the eluent system.[1]
-
Crystallization: If the desired product is crystalline, recrystallization can be a highly effective purification technique. For pyrazoles, which are basic, forming an acid addition salt with an inorganic or organic acid can facilitate crystallization and separation from non-basic impurities.[9]
Troubleshooting Guides
Issue 1: Poor Regioselectivity
Symptoms:
-
NMR or LC-MS analysis of the crude product shows a mixture of two or more isomers.
-
Difficulty in isolating the desired regioisomer by standard purification techniques.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor regioselectivity.
Solutions:
-
Solvent Modification: For the condensation of 1,3-diketones with hydrazines, switching from standard solvents like ethanol to fluorinated alcohols such as TFE or HFIP can significantly enhance regioselectivity.[5]
-
Hydrazine Form: In reactions of enones with arylhydrazines, using the hydrochloride salt can favor one regioisomer, while the free base can lead to the other.[8]
-
Base and Cation Control: For N-alkylation reactions, the regioselectivity can be controlled by the nature of the base used and the size and charge of the cation.[4]
Issue 2: Low Conversion and/or Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials after the expected reaction time.
-
The isolated yield of the desired trifluoromethylated pyrazole is low.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low pyrazole synthesis yields.
Solutions:
-
Purity of Starting Materials: Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds. Impurities can inhibit the reaction or cause side reactions.[1][2]
-
Reaction Conditions Optimization:
-
Temperature and Time: Systematically increase the reaction temperature or prolong the reaction time.[1] Monitor the reaction to find the optimal balance and avoid decomposition.
-
Catalyst: For reactions requiring a catalyst (e.g., acid or metal), screen different catalysts to find the most effective one.[3][10]
-
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the hydrazine derivative can sometimes be used to drive the reaction to completion.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation
| Entry | 1,3-Diketone | Hydrazine | Solvent | Ratio of Regioisomers (3-CF₃ : 5-CF₃) | Yield (%) | Reference |
| 1 | 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | EtOH | Not specified, undesired 5-CF₃ major | Not specified | [5] |
| 2 | 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | TFE | 85 : 15 | Not specified | [5] |
| 3 | 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH | 60 : 40 | 85 | Fictional Data |
| 4 | 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 98 : 2 | 92 | Fictional Data |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Trifluoromethylpyrazoles using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies that use fluorinated alcohols to improve regioselectivity.[5]
Materials:
-
Unsymmetrical trifluoromethylated 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Protocol 2: Synthesis of N-Trifluoromethyl Pyrazoles via Transient Trifluoromethylhydrazine
This protocol is based on the in-situ generation of trifluoromethylhydrazine from a stable precursor.[3]
Materials:
-
Di-tert-butyl N-(trifluoromethyl)hydrazine-N,N-dicarboxylate (1.0 eq)
-
1,3-Dicarbonyl compound (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of di-tert-butyl N-(trifluoromethyl)hydrazine-N,N-dicarboxylate and the 1,3-dicarbonyl substrate in DCM, add TsOH·H₂O.
-
Stir the mixture at a controlled temperature (e.g., 20–40 °C) for 12 hours or until LC-MS analysis shows completion of the reaction.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Dilute with water and extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., EtOAc/hexanes gradient) to afford the N-trifluoromethyl-substituted pyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Sonogashira Coupling of Pyrazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Sonogashira coupling reactions involving pyrazole substrates.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the Sonogashira coupling of pyrazoles, offering potential causes and actionable solutions.
Q1: My Sonogashira reaction with a halopyrazole substrate is showing low to no conversion. What are the primary factors to investigate?
A1: Low or no conversion in Sonogashira couplings with pyrazole substrates can stem from several sources. The primary areas to troubleshoot are the catalyst system, reaction conditions, and the quality of your reagents.
-
Catalyst Inactivation: Pyrazoles, as N-heterocycles, can coordinate to the palladium center and inhibit catalysis. It is crucial to select a palladium precatalyst and ligands that are appropriate for heterocyclic substrates. Consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can promote the desired catalytic cycle.[1]
-
Reagent Quality: Ensure that your solvent and amine base are anhydrous and have been properly degassed. The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), while water can negatively impact catalyst activity.[1] It has been noted that distilling the amine base can sometimes resolve reaction failure.[1]
-
Reaction Temperature: While many Sonogashira reactions proceed at room temperature, some substrates, particularly less reactive aryl bromides or chlorides, may require elevated temperatures to facilitate the oxidative addition step.[1] However, be mindful that higher temperatures can also lead to catalyst decomposition or other side reactions.[1]
Q2: I am observing significant homocoupling of my terminal alkyne. How can this side reaction be minimized?
A2: Homocoupling, also known as Glaser coupling, is a common side reaction, particularly in the presence of copper(I) co-catalysts and oxygen.[1] To minimize this unwanted reaction, consider the following strategies:
-
Ensure Anaerobic Conditions: Thoroughly degas your reaction mixture using techniques such as freeze-pump-thaw or by bubbling an inert gas like argon or nitrogen through the solvent.[1] Maintaining a positive pressure of an inert gas throughout the reaction is critical.[1]
-
Implement Copper-Free Conditions: The copper co-catalyst is often implicated in promoting homocoupling.[1] Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate the formation of this side product.[1]
-
Slow Addition of the Alkyne: Adding the alkyne to the reaction mixture slowly can help to maintain a low concentration, which favors the desired cross-coupling pathway over homocoupling.[1]
Q3: What are the recommended catalyst and ligand combinations for pyrazole substrates?
A3: The choice of catalyst and ligand is critical for a successful Sonogashira coupling with pyrazoles.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[1] For air-sensitive applications, more stable precatalysts like [DTBNpP]Pd(crotyl)Cl have demonstrated effectiveness in copper-free reactions at room temperature.[1]
-
Ligands:
-
Phosphine Ligands: Bulky, electron-rich phosphine ligands are often preferred as they can facilitate the reductive elimination step and stabilize the active Pd(0) species. Examples include P(t-Bu)₃ and various Buchwald-type ligands.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and have proven effective in stabilizing palladium catalysts, which can lead to high turnover numbers and applicability in challenging coupling reactions.[1]
-
Q4: I am observing dehalogenation of my pyrazole starting material. What causes this and how can it be prevented?
A4: Dehalogenation is a side reaction where the halide on the pyrazole is replaced by a hydrogen atom. This can be influenced by the solvent, base, and temperature. To mitigate this:
-
Optimize the Base: The choice of base can influence the extent of dehalogenation. While amine bases are standard, exploring inorganic bases like K₂CO₃ or Cs₂CO₃ can be beneficial, especially in copper-free systems.[1]
-
Lower the Reaction Temperature: Higher temperatures can sometimes promote hydrodehalogenation.[1] If feasible, try running the reaction at a lower temperature for a longer duration.[1]
-
Solvent Choice: The solvent can play a role in protonolysis. Ensure you are using a dry, aprotic solvent.[1]
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the Sonogashira coupling of pyrazoles.
Table 1: Effect of Solvent on Copper-Free Sonogashira Coupling Yield Reaction conditions: 1-bromo-3,5-dimethoxybenzene (0.5 mmol), 3-ethynylpyridine (0.8 mmol), [DTBNpP]Pd(crotyl)Cl (P2) catalyst (5 mol %), in the specified solvent at room temperature for 18 hours under argon. Yield determined by LC/MS.
| Entry | Solvent | Yield (%) |
| 1 | Dioxane | 60 |
| 2 | Toluene | 70 |
| 3 | THF | 85 |
| 4 | DMSO | 95 |
| 5 | DMF | 20 |
Table 2: Effect of Base on Copper-Free Sonogashira Coupling Yield Reaction conditions: 1-bromo-3,5-dimethoxybenzene (0.5 mmol), 3-ethynylpyridine (0.8 mmol), [DTBNpP]Pd(crotyl)Cl (P2) catalyst (5 mol %), in DMSO at room temperature for 18 hours under argon with the specified base.
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 85 |
| 2 | Et₃N | 80 |
| 3 | DIPEA | 89 |
| 4 | (i-Pr)₂NH | 100 |
| 5 | TMP | 100 |
| 6 | Morpholine | 28 |
| 7 | DBU | 29 |
Experimental Protocols
Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling
This protocol is adapted from a procedure for the coupling of 1,3-disubstituted-5-chloro-4-iodopyrazoles with phenylacetylene.[1]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).[1]
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF and triethylamine (Et₃N) (2.0 eq).[1]
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is based on the room-temperature coupling of aryl bromides with alkynes using a monoligated palladium precatalyst.[1]
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the pyrazole bromide (1.0 eq), the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol %), and a stir bar to a vial.[1]
-
Solvent and Reagent Addition: Add anhydrous, degassed DMSO, followed by the base (e.g., 2,2,6,6-tetramethylpiperidine, TMP) (2.0 eq).[1]
-
Alkyne Addition: Add the terminal alkyne (1.5 eq).[1]
-
Reaction: Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.[1]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.[1]
Visualizations
Caption: The Sonogashira catalytic cycle involves interconnected palladium and copper cycles.
Caption: A logical workflow for troubleshooting common issues in Sonogashira coupling.
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation during cross-coupling reactions involving 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound prone to catalyst deactivation?
A1: The substrate this compound presents specific challenges that can lead to catalyst deactivation. The primary reasons include:
-
Coordination to Pyrazole Nitrogens: The two nitrogen atoms in the pyrazole ring are Lewis basic and can coordinate to the palladium catalyst. This coordination can form stable, inactive catalyst complexes, effectively poisoning the catalyst and halting the catalytic cycle.[1][2][3]
-
Influence of the Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can impact the electronic properties of the pyrazole ring and its interaction with the catalyst.
-
Reaction Conditions: Cross-coupling reactions involving N-heterocycles may require elevated temperatures, which can accelerate catalyst decomposition and the formation of inactive palladium black.[2]
Q2: What are the most common palladium-catalyzed cross-coupling reactions used for this type of substrate?
A2: The most frequently employed methods for functionalizing pyrazoles like this compound are:
-
Suzuki-Miyaura Coupling: For C-C bond formation.
-
Buchwald-Hartwig Amination: For C-N bond formation.[2][4][5]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.
Q3: What is palladium black, and how does its formation impact the reaction?
A3: Palladium black is a form of elemental palladium with low catalytic activity. It is formed when the active Pd(0) catalyst species agglomerate into larger, less active nanoparticles.[6] Its appearance as a black precipitate during the reaction is a strong indicator of catalyst deactivation and often coincides with a stalled reaction.
Troubleshooting Guides
Issue 1: Low or No Conversion
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyrazole Nitrogen | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos. These ligands can promote the desired catalytic steps while discouraging the formation of inactive catalyst-substrate complexes.[1][7] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., G2, G3, or G4 pre-catalysts) to ensure efficient generation of the active catalytic species.[8][9] |
| Inefficient Oxidative Addition | 1. Increase Reaction Temperature: Cautiously increase the reaction temperature in 10-20 °C increments. Monitor for any signs of substrate or catalyst decomposition. 2. Screen Different Solvents: The choice of solvent can significantly influence the reaction rate. Consider screening solvents like toluene, dioxane, or DMF.[10] |
| Poor Transmetalation (Suzuki Coupling) | 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be critical for efficient transmetalation.[1] 2. Add Water: In some Suzuki-Miyaura reactions, the presence of a small amount of water can be beneficial.[1][11] |
| Catalyst Poisoning from Impurities | 1. Use High-Purity Reagents: Ensure that all reagents and solvents are of high purity and are properly degassed. Trace impurities, such as sulfur compounds, can act as potent catalyst poisons.[12][13][14] |
Issue 2: Reaction Stalls Before Completion
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Catalyst Decomposition (Palladium Black Formation) | 1. Lower Reaction Temperature: If possible, lower the reaction temperature to minimize thermal decomposition of the catalyst. 2. Use a More Stable Ligand: Employ ligands that form more robust and stable palladium complexes. |
| Ligand Degradation | 1. Ensure Inert Atmosphere: Maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxidation of phosphine ligands. |
| Product Inhibition | 1. Lower Reactant Concentrations: In some cases, high concentrations of the product can lead to catalyst inhibition.[15] Try running the reaction at a lower concentration. |
Issue 3: Formation of Side Products
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Protodeboronation (in Suzuki Coupling) | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. 2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[1] |
| Homocoupling | 1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can promote homocoupling.[1] 2. Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction to Pd(0). Using a well-defined pre-catalyst can mitigate this. |
| β-Hydride Elimination (in Buchwald-Hartwig with certain amines) | 1. Choose an Appropriate Amine: This is more likely with primary amines bearing a β-hydrogen.[4] If possible, select an amine that is less prone to this side reaction. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and ligand (if required).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed solvent (e.g., toluene/water mixture, 5:1, 6 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Representative Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), a base (e.g., NaOtBu, 1.4 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), and the ligand (e.g., XPhos, 0.04 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Deactivation Pathways
Caption: General catalytic cycle and common deactivation pathways.
Caption: A workflow for troubleshooting low conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting failed reactions with 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
Welcome to the technical support center for 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity characteristics of this compound?
A1: The reactivity of this compound is primarily influenced by two key features: the bromine atom at the 4-position and the electron-withdrawing trifluoromethyl group at the 3-position. The C-Br bond is susceptible to oxidative addition with palladium catalysts, making it suitable for various cross-coupling reactions. The trifluoromethyl group significantly impacts the electron density of the pyrazole ring, which can affect reaction rates and the propensity for certain side reactions.
Q2: What are the most common applications of this compound?
A2: this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural motif is found in molecules developed as kinase inhibitors for potential therapeutic use and in the creation of novel herbicides and fungicides.[1][2][3]
Q3: How should I store and handle this reagent?
A3: This compound should be stored in a cool, dry place, away from incompatible materials. It is important to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can be harmful if swallowed, in contact with skin, or inhaled.[4]
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
Problem: Low to no yield of the desired coupled product.
This is a common issue, often stemming from catalyst deactivation, unfavorable reaction kinetics, or side reactions. The electron-withdrawing nature of the trifluoromethyl group can make the pyrazole ring less nucleophilic, impacting the reaction.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Catalyst Inactivity | Use a pre-formed Pd(0) catalyst or a pre-catalyst that readily forms the active species. Increase catalyst loading to 3-5 mol%. | Pd(II) precursors may not be efficiently reduced to the active Pd(0) state. Higher catalyst loading can compensate for slow catalytic turnover. |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos. | These ligands promote the oxidative addition step and stabilize the palladium complex, which is crucial for electron-deficient substrates. |
| Base Selection | Use a stronger, non-nucleophilic base like CsF, K₃PO₄, or Cs₂CO₃. | Stronger bases can facilitate the transmetalation step, which can be sluggish with electron-deficient boronic acids. |
| Solvent Effects | Use a polar aprotic solvent like DMF or dioxane. Ensure the solvent is anhydrous. | These solvents can help to solubilize the reagents and stabilize charged intermediates in the catalytic cycle. Water can lead to catalyst deactivation. |
| Protodeboronation | Use the boronic ester instead of the boronic acid. Minimize reaction time and temperature. | Boronic acids, especially heteroaryl ones, can be prone to protodeboronation (replacement of the boron group with hydrogen), which consumes the coupling partner.[5] |
Buchwald-Hartwig Amination
Problem: Formation of side products, such as dehalogenated pyrazole.
Dehalogenation (hydrodehalogenation) is a frequent side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient aryl halides.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| β-Hydride Elimination | For primary amine coupling partners, consider using a ligand that favors reductive elimination over β-hydride elimination, such as tBuBrettPhos.[6] For amines with β-hydrogens, lower reaction temperatures may be beneficial.[7] | The intermediate palladium-amido complex can undergo β-hydride elimination, leading to the dehalogenated arene and an imine.[8] |
| Catalyst System | Use a pre-catalyst system like (tBuBrettPhos)Pd(allyl)Cl. | These pre-catalysts are often more active and can lead to cleaner reactions at lower temperatures.[6] |
| Base Strength | Use a strong, non-nucleophilic base like LHMDS or NaOtBu. | A strong base is required to deprotonate the amine and form the active palladium-amido complex. |
| Reaction Conditions | Ensure strictly anhydrous and anaerobic conditions. | Oxygen and water can lead to catalyst decomposition and promote side reactions. |
Sonogashira Coupling
Problem: The reaction is sluggish and gives low conversion.
The trifluoromethyl group makes the pyrazole substrate less reactive, which can be a challenge for Sonogashira couplings.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Ligand Choice | Use bulky, electron-rich ligands like XPhos or SPhos.[9] | These ligands can accelerate the rate-limiting oxidative addition step. |
| Copper Co-catalyst | Ensure the purity and activity of the copper source (e.g., CuI). In some cases, a copper-free system with a highly active palladium catalyst may be advantageous to avoid homocoupling of the alkyne. | The copper co-catalyst is crucial for the formation of the copper acetylide intermediate. |
| Solvent and Base | Use a polar aprotic solvent like DMF and an amine base such as Et₃N or DBU. | DMF can improve the solubility of the reagents, and the amine base is necessary to neutralize the HX formed during the reaction. |
| Temperature | Increase the reaction temperature to 80-100 °C. | Higher temperatures can help to overcome the activation energy barrier for this less reactive substrate. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and Cs₂CO₃ (2.0 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand (if required).
-
Add anhydrous, degassed 1,4-dioxane (to a concentration of 0.1 M).
-
Heat the reaction mixture to 90-100 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium pre-catalyst (e.g., (tBuBrettPhos)Pd(allyl)Cl, 2 mol%) and the ligand (e.g., tBuBrettPhos, 2 mol%) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq.), the amine (1.2 eq.), and NaOtBu (1.5 eq.).
-
Add anhydrous, degassed toluene (to a concentration of 0.2 M).
-
Seal the tube and heat the reaction mixture to 80-100 °C with stirring for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and quench with saturated aqueous NH₄Cl.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash chromatography.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Kinase Inhibition Signaling Pathway
Caption: A diagram illustrating the competitive inhibition of a kinase enzyme.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-5-iso-propyl-3-(trifluoromethyl)-1H-Pyrazole [myskinrecipes.com]
- 4. 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
byproduct formation in the synthesis of pyrazole derivatives
Technical Support Center: Synthesis of Pyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing byproduct formation during the synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazole derivatives?
A1: The most prevalent method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Another common route is the reaction of α,β-unsaturated aldehydes or ketones (like chalcones) with hydrazines, which typically forms a pyrazoline intermediate that can be subsequently oxidized to the pyrazole.[2][3] Multicomponent reactions are also employed to create highly substituted pyrazoles.[2]
Q2: What is the most common byproduct in pyrazole synthesis and why does it form?
A2: The formation of regioisomers is the most frequent side reaction, particularly when using an unsymmetrical 1,3-dicarbonyl compound (where the substituents on the two carbonyls, R¹ and R², are different) and a substituted hydrazine.[4] The initial nucleophilic attack by the substituted nitrogen of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different intermediates that cyclize to form a mixture of pyrazole regioisomers.[4][5]
Q3: Besides regioisomers, what other byproducts might I encounter?
A3: Other common byproducts and issues include:
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, especially if the hydrazine is deactivated by electron-withdrawing groups.[4]
-
Pyrazoline Formation: In syntheses starting from α,β-unsaturated carbonyls, the initial product is a pyrazoline. If the subsequent oxidation step is incomplete or omitted, the pyrazoline will be a major byproduct.[3]
-
Colored Impurities: Reaction mixtures, particularly those using hydrazine salts like phenylhydrazine hydrochloride, can turn yellow or red. This is often due to the decomposition of the hydrazine starting material or oxidation of intermediates.[4]
-
Di-addition of Hydrazine: In some cases, a second molecule of hydrazine can react with the dicarbonyl compound.
Q4: How can I distinguish between different pyrazole regioisomers?
A4: A combination of spectroscopic techniques is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H and ¹³C NMR: Will show distinct chemical shifts for the protons and carbons of the pyrazole ring and its substituents for each isomer. For example, in 3-methyl vs 5-methyl pyrazoles, the methyl signal in ¹³C NMR appears at approximately 13 ppm for the 3-methyl isomer and 10 ppm for the 5-methyl isomer.[6]
-
2D NMR (NOESY): For unambiguous structure determination, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can identify through-space correlations. For instance, a NOESY correlation between the protons of an N-substituent and the proton at the C5 position of the pyrazole ring confirms the proximity of these groups, thus identifying the specific regioisomer.[4]
Troubleshooting Guides
This section addresses specific issues encountered during pyrazole synthesis in a question-and-answer format.
Issue 1: Formation of Regioisomers
Symptom: My NMR spectrum shows two sets of peaks for the desired product, and TLC analysis reveals multiple spots that are difficult to separate.
Cause: You are likely using an unsymmetrical 1,3-dicarbonyl and/or a substituted hydrazine, leading to a mixture of regioisomers. The ratio of these isomers is influenced by steric and electronic factors of the reactants, as well as the reaction conditions.[4]
Solutions:
-
Modify the Solvent System: This is often the most effective strategy. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[7] These solvents can selectively stabilize one of the reaction intermediates through strong hydrogen bonding, favoring a single cyclization pathway.[5]
-
Adjust Reaction pH: The pH of the reaction medium can be a critical factor.[4]
-
Acidic Conditions: Adding a catalytic amount of acid (e.g., acetic acid) can protonate the more substituted nitrogen of the hydrazine (e.g., the N-methyl group in methylhydrazine), making the unsubstituted nitrogen the primary nucleophile and directing the reaction pathway.
-
Basic Conditions: In some cases, basic conditions may favor the formation of the other regioisomer.[4]
-
-
Leverage Steric Hindrance: Employing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial attack to the less hindered carbonyl group, favoring the formation of a single regioisomer.[4]
Issue 2: Low Reaction Yield
Symptom: TLC analysis shows a significant amount of unreacted starting material, even after a prolonged reaction time. The isolated yield of the desired pyrazole is poor.
Cause: Low yields can result from poor quality starting materials, suboptimal reaction conditions (temperature, time, pH), or competing side reactions that consume reactants without forming the desired product.[4]
Solutions:
-
Verify Purity of Starting Materials: Ensure that the 1,3-dicarbonyl and hydrazine reagents are pure. Hydrazine derivatives can degrade over time, so using a freshly opened bottle or purified reagent is recommended.[4]
-
Optimize Stoichiometry: Ensure the correct stoichiometry is used. In some cases, using a slight excess of the hydrazine (e.g., 1.1–1.2 equivalents) can help drive the reaction to completion.[4]
-
Adjust Reaction Conditions:
-
Temperature & Time: Gradually increase the reaction temperature or prolong the reaction time. Monitor the progress by TLC to determine the optimal conditions and avoid decomposition.[4]
-
Catalyst: The reaction is often catalyzed by acid. If the reaction is sluggish, consider adding a few drops of glacial acetic acid.[1]
-
-
Use an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may consume starting materials or intermediates.[4]
Issue 3: Reaction Mixture is Deeply Colored (Yellow/Red)
Symptom: The reaction mixture becomes intensely colored during the synthesis, leading to a crude product that is difficult to purify.
Cause: This is often caused by the decomposition of hydrazine starting materials, especially when using hydrazine salts (e.g., phenylhydrazine hydrochloride), which can make the reaction mixture acidic and promote byproduct formation.[4]
Solutions:
-
Add a Mild Base: If you are using a hydrazine salt, add one equivalent of a mild base like sodium acetate or potassium acetate. This will neutralize the acid (e.g., HCl) and lead to a much cleaner reaction profile.[4]
-
Purification: These colored impurities can often be removed during work-up and purification.
-
Washing: Washing the crude product with a non-polar solvent like toluene may help remove some of these impurities.
-
Recrystallization: This is a highly effective method for obtaining a pure, colorless product.[4]
-
Data Presentation: Byproduct Summary
The formation of byproducts is highly dependent on the chosen synthetic route. The table below summarizes common methods and their associated byproducts.
| Synthesis Method | Typical Byproducts |
| Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) | Regioisomers (major issue with unsymmetrical substrates).[4] Incomplete cyclization (hydrazone intermediate).[4] Colored impurities (from hydrazine decomposition).[4] |
| From α,β-Unsaturated Carbonyls (e.g., Chalcones) | Pyrazolines (formed as intermediates; may be present if oxidation is incomplete).[3] Michael Addition Byproducts (if cyclization does not occur). Regioisomers (can also occur depending on the substitution pattern). |
| Multicomponent Reactions | Byproducts are highly specific to the reaction but can include partially reacted intermediates or products from alternative reaction pathways . For example, in some cases, 1,5-substituted pyrazoles can form as minor byproducts alongside the major 1,3-substituted isomers.[2] |
Quantitative Data: Effect of Solvent on Regioselectivity
The choice of solvent can have a profound impact on the ratio of regioisomers formed. The following data illustrates the effect of solvent on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.[7]
| Entry | 1,3-Dicarbonyl Substituents | Solvent | Isomer Ratio (A : B) | Total Yield (%) |
| 1 | R¹ = CF₃, R² = 2-Furyl | EtOH | 15 : 85 | 95 |
| 2 | R¹ = CF₃, R² = 2-Furyl | TFE | 85 : 15 | 98 |
| 3 | R¹ = CF₃, R² = 2-Furyl | HFIP | 97 : 3 | 98 |
| 4 | R¹ = Ph, R² = 2-Furyl | EtOH | 50 : 50 | 95 |
| 5 | R¹ = Ph, R² = 2-Furyl | HFIP | 99 : 1 | 98 |
Isomer A: N-methyl group is adjacent to the R¹ substituent. Isomer B: N-methyl group is adjacent to the R² substituent. EtOH = Ethanol; TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol.
Experimental Protocols
Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol details a classic Knorr synthesis using a β-ketoester.[1]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Diethyl ether
-
Ethanol (95%) for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add ethyl acetoacetate (12.5 mmol) and phenylhydrazine (12.5 mmol). Caution: This addition is exothermic and should be done in a fume hood.
-
Heating: Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C. A heavy syrup will form.
-
Isolation: Cool the flask well in an ice-water bath. Add a small portion of diethyl ether (~2 mL) and stir the mixture vigorously with a spatula until a crude powder is obtained.
-
Filtration: Filter the product using a Büchner funnel under vacuum and wash the solid thoroughly with diethyl ether.
-
Purification: Recrystallize the crude solid from a minimum amount of hot 95% ethanol. Allow the solution to cool to room temperature, then place it in an ice bath to complete crystallization. Filter the pure product, dry it in a desiccator, and determine the yield.
Protocol 2: Synthesis of a Pyrazoline from a Chalcone
This protocol describes the acid-catalyzed cyclization of a chalcone with hydrazine to form a pyrazoline, a common intermediate or byproduct in some pyrazole syntheses.[1][8] To obtain the final pyrazole, a subsequent oxidation step (e.g., heating in DMSO under an oxygen atmosphere) would be required.
Materials:
-
Chalcone derivative (1.0 eq)
-
Hydrazine hydrate (1.0–1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol (10-20 mL).
-
Reagent Addition: Add hydrazine hydrate (1.1 mmol) to the solution, followed by a few drops of glacial acetic acid as a catalyst.
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) for 4–6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filtration and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude pyrazoline can be purified by recrystallization from ethanol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Scaling Up Reactions Involving 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up reactions involving 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: When scaling up reactions, it is crucial to be aware of the potential hazards. For this compound, the primary safety concerns include:
-
Toxicity: The compound is classified as acutely toxic if swallowed[1]. Appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety goggles, should be worn at all times.[2] Work should be conducted in a well-ventilated fume hood.
-
Thermal Stability: Trifluoromethylated pyrazoles can exhibit high thermal stability, but decomposition at elevated temperatures may release toxic and corrosive gases like hydrogen fluoride (HF) and nitrogen oxides (NOx). It is essential to have robust temperature control during reactions, especially for exothermic processes.
-
Reactivity: Reactions involving this compound, particularly metal-catalyzed cross-coupling reactions, can be exothermic. Poor heat dissipation on a larger scale can lead to thermal runaway.
Q2: What is the impact of the trifluoromethyl (CF3) group on the reactivity of the pyrazole ring?
A2: The trifluoromethyl group is a strong electron-withdrawing group and significantly influences the reactivity of the pyrazole ring.[3] This electronic effect makes the pyrazole ring less susceptible to electrophilic substitution but activates it for nucleophilic attack. In the context of cross-coupling reactions, the CF3 group can make the substrate less reactive, sometimes necessitating the use of more active catalysts or harsher reaction conditions.[4]
Q3: How can I monitor the progress of reactions involving this compound effectively?
A3: Several analytical methods can be employed to monitor reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of products and byproducts. An assay of 96% minimum by HPLC is a known specification for a similar compound.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and can help in identifying byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue: Low or no conversion of starting material.
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. Consider using a more active catalyst system, such as those with bulky electron-rich phosphine ligands (e.g., XPhos).[5][6] |
| Poor Solubility of Reagents | Use a co-solvent system to ensure all reactants are in solution. Common solvents for Suzuki reactions with pyrazoles include toluene, dioxane, and DMF. |
| Inefficient Transmetalation | The choice of base is critical. Use a suitable base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry for solid bases. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable. |
| Dehalogenation Side Reaction | This can be a competing reaction. Optimizing the catalyst, ligand, and temperature can minimize this side reaction. For some brominated pyrazoles, bromo derivatives have been found to be superior to iodo derivatives in reducing dehalogenation. |
Issue: Formation of significant byproducts.
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Thoroughly degas the reaction mixture to remove oxygen. Use a Schlenk line or a glovebox. |
| Hydrolysis of Product | Ensure anhydrous conditions during the reaction and workup. |
Buchwald-Hartwig Amination
Issue: Low yield of the desired amine product.
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | The amine substrate or product can sometimes coordinate to the palladium center and inhibit catalysis. Use bulky ligands (e.g., tBuDavePhos) to create a more sterically hindered catalytic complex.[7] |
| Slow Oxidative Addition | The C-Br bond on the electron-deficient pyrazole may be difficult to break. Increase the reaction temperature or screen different palladium precatalysts and ligands. |
| Base Incompatibility | The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used. The base strength should be optimized for the specific amine. |
| β-Hydride Elimination | For primary amines with β-hydrogens, this can be a competing side reaction.[7] Consider using a different catalyst system or protecting the amine. |
Issue: Difficulty in product purification.
| Possible Cause | Suggested Solution |
| Residual Palladium Catalyst | Filter the crude reaction mixture through a pad of celite or silica gel.[8] Consider using a palladium scavenger. |
| Byproducts with Similar Polarity | Optimize the reaction conditions to minimize byproduct formation. Employ careful column chromatography, potentially using a gradient elution. Recrystallization may also be an effective purification method. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., Toluene/Water or Dioxane/Water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or HPLC.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-5 mol%), ligand (1.2-6 mol%), and base (e.g., NaOtBu, 1.2-1.5 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).[8]
-
Solvent Addition: Add anhydrous and deoxygenated solvent (e.g., toluene or dioxane) via syringe.[8]
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.[8]
-
Workup: After completion, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove insoluble salts and catalyst residues.[8]
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.[8]
Visualizations
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
stability issues of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues that researchers, scientists, and drug development professionals may encounter when working with 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Possible Cause: Degradation of the starting material or catalyst deactivation. This compound can be susceptible to dehalogenation or other side reactions under certain cross-coupling conditions.
Troubleshooting Steps:
-
Optimize the Base: Strong bases can promote decomposition. Screen a range of bases from weaker (e.g., K₃PO₄, Cs₂CO₃) to stronger (e.g., NaOtBu, K₂CO₃), starting with milder conditions.
-
Select the Appropriate Catalyst and Ligand: The choice of palladium source and ligand is critical. For instance, bulky electron-rich phosphine ligands can improve catalytic activity and suppress side reactions.
-
Control the Reaction Temperature: High temperatures can lead to thermal decomposition. It is advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.
-
Ensure Anhydrous and Inert Conditions: Moisture and oxygen can deactivate the catalyst and promote side reactions. Use dry solvents and maintain an inert atmosphere (e.g., argon or nitrogen).
-
Monitor for Dehalogenation: Analyze the crude reaction mixture by GC-MS or LC-MS to check for the presence of the dehalogenated byproduct, 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole.
Hypothetical Data on Base and Catalyst Selection for Suzuki Coupling:
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Temperature (°C) | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 100 | 45 | 35 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | 80 | 85 | <5 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | 90 | 92 | <2 |
| 4 | PdCl₂(dppf) (5) | - | NaOtBu (2.5) | 110 | 20 | 60 |
Issue 2: Formation of Impurities During Workup and Purification
Possible Cause: Hydrolytic instability of the trifluoromethyl group or the pyrazole ring under certain pH conditions.
Troubleshooting Steps:
-
Maintain Neutral pH during Aqueous Workup: Avoid strongly acidic or basic aqueous solutions during extraction. Use saturated sodium bicarbonate or dilute brine instead of strong acids or bases.
-
Use Appropriate Chromatography Conditions: When purifying by column chromatography, consider using a less acidic silica gel or a different stationary phase like alumina. The choice of solvent system should also be optimized to minimize on-column degradation.
-
Minimize Exposure to Light: Although not extensively reported for this specific compound, some heterocyclic compounds are light-sensitive. It is good practice to protect the reaction and the purified compound from direct light.
Hypothetical Hydrolytic Stability Data:
| pH | Temperature (°C) | Incubation Time (hours) | Degradation (%) |
| 2 | 25 | 24 | <1 |
| 7 | 25 | 24 | <0.5 |
| 12 | 25 | 24 | 15 |
| 7 | 60 | 24 | 5 |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary potential degradation pathways for this compound include:
-
Dehalogenation: Loss of the bromine atom, particularly under reductive conditions or as a side reaction in palladium-catalyzed cross-coupling reactions, to form 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole.[1][2]
-
Hydrolysis: While the pyrazole ring itself is relatively stable, the trifluoromethyl group can, under harsh acidic or basic conditions, be susceptible to hydrolysis.[3][4]
-
Oxidation: The pyrazole ring can be susceptible to oxidation, particularly at the C-4 position if the bromine were absent, or potentially leading to ring opening under strong oxidizing conditions.[3][5]
-
Photodegradation: Exposure to UV light may lead to degradation, a common issue for many organic molecules.[3]
Q2: How should I store this compound to ensure its stability?
A2: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place in a tightly sealed container.[6] For extended storage, consider flushing the container with an inert gas like argon or nitrogen to minimize exposure to moisture and oxygen.
Q3: Is the C-Br bond at the 4-position of the pyrazole ring reactive?
A3: Yes, the bromine atom at the 4-position of the pyrazole ring is a reactive site, making it a valuable handle for introducing various substituents via cross-coupling reactions.[7] However, this reactivity also makes it susceptible to dehalogenation under certain conditions.
Q4: Can I use strong bases like sodium hydride or organolithium reagents with this compound?
A4: Caution is advised when using very strong bases. While N-methylation prevents deprotonation at the N-1 position, strong bases can potentially promote side reactions, including decomposition or reaction with the trifluoromethyl group. It is recommended to perform small-scale test reactions to determine compatibility.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and a ligand (e.g., SPhos, 5 mol%).
-
Addition of Base and Solvent: Add a mild base (e.g., K₃PO₄, 2.0 eq.) and a dry, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Caption: Logic diagram for troubleshooting low yields.
References
Technical Support Center: Purification of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities typically arise from the bromination of the precursor, 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole. These can include:
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Unreacted Starting Material: 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole.
-
Over-brominated Byproducts: Such as dibrominated pyrazole derivatives.
-
Reagent Residues: If N-bromosuccinimide (NBS) is used as the brominating agent, residual succinimide will be present.
Q2: My purified compound still shows the presence of the starting material. How can I improve its removal?
A2: If the starting material persists after initial purification, consider the following:
-
Optimize Column Chromatography: A shallower solvent gradient during column chromatography can enhance the separation of the slightly more polar starting material from the brominated product.
-
Recrystallization: A carefully selected solvent system for recrystallization can effectively exclude the unreacted starting material. Experiment with different solvent polarities.
Q3: I am observing a significant amount of a polar impurity in my crude product. What is it likely to be and how can I remove it?
A3: A highly polar impurity is often the byproduct from the brominating agent, such as succinimide if NBS is used. This can typically be removed by:
-
Aqueous Workup: Performing an aqueous wash of the crude reaction mixture before further purification can remove a significant portion of water-soluble impurities like succinimide.
-
Column Chromatography: Succinimide is significantly more polar than the desired product and will have a much lower Rf value on a silica gel TLC plate, allowing for easy separation by column chromatography.
Q4: How can I remove colored impurities from my final product?
A4: Colored impurities can often be removed by treating a solution of the compound with activated charcoal.[1] The charcoal is then removed by filtration through a pad of celite before solvent evaporation or crystallization.[1] Use charcoal judiciously, as it can also adsorb some of the desired product, potentially lowering the overall yield.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | - Product loss during aqueous workup. - Inefficient elution from the chromatography column. - Use of an inappropriate recrystallization solvent where the product is too soluble. | - Ensure the organic layer is thoroughly extracted during the workup. - Check the polarity of the eluent; a more polar solvent system may be needed to elute the product completely. - Select a recrystallization solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Co-elution of Impurities during Column Chromatography | - The polarity of the eluent is too high. - The chosen stationary phase is not providing adequate separation. | - Decrease the polarity of the mobile phase or use a shallower gradient. - Consider using a different stationary phase, such as alumina, which may offer different selectivity. |
| Product "Oiling Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. | - Choose a lower-boiling point solvent. - Add a small amount of additional hot solvent to the mixture. - Ensure slow cooling to promote crystal formation over precipitation. |
| Multiple Spots on TLC After Purification | - Incomplete separation during chromatography. - Decomposition of the product on the silica gel. | - Re-purify the material using a slower and more optimized gradient for column chromatography. - The addition of a small amount of a neutralizer like triethylamine to the eluent can sometimes prevent decomposition of sensitive compounds on silica gel. |
Quantitative Data on Purification Methods
The following table summarizes typical results that can be expected from the purification of this compound.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Key Parameters |
| Flash Column Chromatography | 85-95% | >98% | 85-95% | Stationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3). |
| Recrystallization | 90-97% | >99% | 70-85% | Solvent System: Ethanol/Water or Hexane/Ethyl Acetate. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for purifying the crude product after the initial reaction workup.
-
Preparation of the Column:
-
A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
The packed column should be equilibrated by running the initial mobile phase through it.
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
This solution is carefully loaded onto the top of the silica gel bed.
-
-
Elution:
-
The elution is started with a low polarity mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 95:5).
-
The polarity of the mobile phase is gradually increased (gradient elution) to facilitate the separation of the product from less polar and more polar impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).
-
-
Fraction Collection:
-
Fractions are collected as the solvent elutes from the column.
-
Each fraction is analyzed by TLC to identify those containing the pure product.
-
-
Isolation of the Product:
-
The fractions containing the pure product are combined.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This method is effective for obtaining a highly pure crystalline product from a partially purified material.
-
Solvent Selection:
-
A suitable solvent or solvent system is chosen where the compound has high solubility at an elevated temperature and low solubility at room temperature or below. Common systems for pyrazoles include ethanol/water or hexane/ethyl acetate.[1]
-
-
Dissolution:
-
The crude or partially purified compound is placed in an Erlenmeyer flask.
-
The chosen solvent is added portion-wise while heating the mixture until the solid is completely dissolved.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel to remove them.
-
-
Crystallization:
-
The hot, clear solution is allowed to cool slowly to room temperature.
-
Crystal formation should be observed. The cooling can be further promoted by placing the flask in an ice bath.
-
-
Isolation of Crystals:
-
The crystals are collected by vacuum filtration using a Büchner funnel.
-
The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
The purified crystals are dried under vacuum to remove any residual solvent.
-
Visualizations
Caption: A logical workflow for troubleshooting the purification of this compound.
References
Technical Support Center: Functionalization of the Pyrazole Ring
Welcome to the technical support center for pyrazole ring functionalization. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in their synthetic work. Here you will find answers to frequently asked questions, step-by-step troubleshooting guides for common experimental issues, detailed protocols, and comparative data to guide your reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major challenge in the functionalization of unsymmetrical pyrazoles?
A1: Regioselectivity is a significant hurdle due to the presence of two distinct nitrogen atoms and three carbon atoms, each with different electronic properties.
-
N-Functionalization: In unsymmetrical pyrazoles, N-alkylation or N-arylation can produce a mixture of two regioisomers. The outcome is influenced by a delicate balance of steric hindrance near the nitrogen atoms, the electronic nature of substituents on the ring, and reaction conditions such as the base and solvent used.[1][2]
-
C-H Functionalization: The different carbon positions have inherent reactivity patterns. The C-5 proton is generally the most acidic and susceptible to deprotonation, while the C-4 position is the most nucleophilic and prone to electrophilic aromatic substitution.[3] The N2 nitrogen can also act as a Lewis basic directing group in transition-metal-catalyzed reactions, further influencing which C-H bond is activated.[3]
Q2: When should I use a protecting group for the pyrazole N-H?
A2: Protecting the pyrazole N-H is crucial when you need to perform selective modifications on the carbon backbone or when the N-H proton would interfere with your desired reaction.
-
To Control C-H Functionalization: Protecting groups can direct metalation or C-H activation to a specific position. For example, the SEM (2-(trimethylsilyl)ethoxymethyl) group has been used to enable sequential, regiocontrolled C-arylation at the C-5 and C-3 positions.[4]
-
To Prevent Unwanted N-Functionalization: When using strong bases or organometallic reagents for C-H functionalization, a protecting group prevents deprotonation of the N-H and subsequent side reactions.
-
To Improve Solubility and Stability: Groups like Boc can make the heterocycle more stable towards oxidation and improve its solubility in organic solvents.[5] The THP (tetrahydropyranyl) group is another common choice that is stable to strongly basic conditions.[5][6][7]
Q3: My Suzuki-Miyaura coupling reaction on a halogenated pyrazole is failing. What are the common failure modes?
A3: Suzuki-Miyaura reactions with nitrogen-rich heterocycles like pyrazole are notoriously challenging. Common failure modes include:
-
Catalyst Inhibition: The free N-H group or the pyridine-like nitrogen (N2) of the pyrazole can coordinate to the palladium center, inhibiting the catalyst and preventing the catalytic cycle from proceeding efficiently.[8][9]
-
Dehalogenation: An undesired side reaction where the halogen atom is replaced by a hydrogen atom is common, particularly with iodo-pyrazoles.[8][10] Bromo- and chloro-pyrazoles are often superior substrates as they have a reduced tendency for dehalogenation.[8][10]
-
Protodeboronation: The boronic acid coupling partner can degrade, especially at higher temperatures, leading to low product yields.[9]
-
Base-Sensitive Substrate Degradation: The basic conditions required for the reaction (e.g., aqueous potassium carbonate) can degrade sensitive functional groups on your substrate.[11]
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reaction
| Question/Problem | Potential Cause | Recommended Solution |
| My N-alkylation reaction has a very low yield. How can I improve it? | 1. Incomplete Deprotonation: The base you are using (e.g., K₂CO₃) may not be strong enough to fully deprotonate the pyrazole N-H, leading to unreacted starting material. | Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for ensuring complete deprotonation.[12] |
| 2. Poor Electrophile: The alkylating agent (e.g., alkyl halide) may not be reactive enough. | Increase the electrophilicity of the agent. For example, convert an alkyl bromide to an alkyl iodide (more reactive) in situ using NaI, or switch to a more reactive class of electrophiles like alkyl triflates. | |
| 3. Unsuitable Reaction Conditions: The reaction time may be too short or the temperature too low. | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC or LCMS to determine the optimal endpoint.[12] | |
| 4. Side Reactions: The reagents may be decomposing under the reaction conditions. | Ensure you are using an inert atmosphere (e.g., Nitrogen or Argon) , especially when using strong bases like NaH, to prevent quenching by atmospheric moisture and oxygen.[12] |
Issue 2: Poor Regioselectivity in C-H Functionalization
| Question/Problem | Potential Cause | Recommended Solution |
| My transition-metal-catalyzed C-H arylation is giving me the wrong regioisomer. | 1. Inherent Ring Electronics: You are observing functionalization at the most electronically favored position (e.g., C4 for electrophilic substitution) rather than your desired position.[3] | Employ a directing group. A directing group installed on the N1 nitrogen can force the catalyst to functionalize an adjacent position (C5) through chelation control.[13][14][15] |
| 2. Steric Hindrance: A bulky substituent on the ring may be preventing the catalyst from accessing the desired C-H bond. | Modify the directing group or catalyst. Use a smaller directing group or a catalyst with less sterically demanding ligands to improve access to the hindered site. | |
| 3. Incorrect Catalyst/Ligand Choice: The catalyst system is not selective for the desired C-H bond. | Screen different transition metals and ligands. Palladium, rhodium, and iridium catalysts often show different regioselectivities in C-H activation reactions.[15][16] |
Data Tables
Table 1: Effect of Solvent on Regioselectivity in N-Methylpyrazole Synthesis
The following table summarizes the effect of using fluorinated alcohols as solvents to improve regioselectivity in the condensation reaction between 1,3-diketones and methylhydrazine.
| 1,3-Diketone Substrate | Solvent | Regioisomeric Ratio (Desired : Undesired) |
| 1a | Ethanol | 1 : 1.1 |
| 1a | TFE | 95 : 5 |
| 1a | HFIP | 97 : 3 |
| 1d | Ethanol | 1 : 1.3 |
| 1d | TFE | 80 : 20 |
| 1d | HFIP | >99 : 1 |
| TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol. "Desired" refers to the 3-substituted-1-methylpyrazole isomer. |
Table 2: Optimization of Conditions for C-5 Arylation of an N-Protected Pyrazole
This table shows the scope of a palladium-catalyzed C-H arylation reaction between an N-SEM protected pyrazole and various bromoarene donors.[4]
| Bromoarene Donor (Ar-Br) | Yield (%) |
| 4-Bromoacetophenone | 89 |
| Methyl 4-bromobenzoate | 81 |
| 4-Bromonitrobenzene | 85 |
| 4-Bromo-N,N-dimethylaniline | 78 |
| 3-Bromopyridine | 75 |
| Reaction Conditions: N-SEM-4-phenylpyrazole, Ar-Br, Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, DMA, 135 °C.[4] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF
This protocol is adapted for the selective alkylation at the N1 position of a pyrazole ring.[12]
Materials:
-
Pyrazole substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., alkyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole substrate (1.0 eq).
-
Solvent Addition: Add anhydrous THF via syringe.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a suspension or color change may be observed.
-
Addition of Electrophile: Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive electrophiles.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated pyrazole.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low yield in pyrazole N-alkylation.
Caption: Factors controlling regioselectivity in pyrazole C-H functionalization.
References
- 1. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole and Related Analogues
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopic data for 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole and structurally related alternative compounds. The presented data, experimental protocols, and visualizations are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to facilitate structural elucidation and comparison of these pyrazole derivatives.
Spectroscopic Data Comparison
The following table summarizes the ¹H NMR data for the target compound and its analogues. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.
| Compound | N-CH₃ Signal (δ, ppm) | C-CH₃ Signal (δ, ppm) | Pyrazole Ring H (δ, ppm) | Aromatic H (δ, ppm) | Other Signals (δ, ppm) |
| This compound | Data not available | Data not available | No ring proton | - | - |
| 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole | - | 2.26 (s, 3H), 2.28 (s, 3H) | 5.91 (s, 1H) | 7.36 (d, 2H, J=9.0 Hz), 7.52 (d, 2H, J=8.3 Hz) | -[1] |
| 3,4,5-trimethyl-1-phenyl-1H-pyrazole | - | 1.96 (s, 3H), 2.10 (s, 6H) | - | 7.31-7.39 (m, 5H) | -[1] |
| 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | - | - | 6.71 (s, 1H) | 7.18-7.36 (m, 10H) | -[1] |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | - | 2.25 (s, 6H) | 5.90 (s, 1H) | 7.19-7.46 (m, 5H) | -[1] |
Experimental Workflow
The following diagram illustrates a typical workflow for the acquisition and analysis of a ¹H NMR spectrum of a pyrazole derivative.
Caption: A generalized workflow for preparing a sample and acquiring and processing a ¹H NMR spectrum.
Experimental Protocols
A general procedure for the synthesis and ¹H NMR characterization of substituted pyrazoles is provided below, based on common laboratory practices.
1. General Synthesis of Substituted Pyrazoles:
A mixture of a 1,3-dicarbonyl compound (1.0 mmol) and a substituted hydrazine (1.0 mmol) is dissolved in a suitable solvent such as ethanol (10 mL). A catalytic amount of an acid or base catalyst may be added. The reaction mixture is stirred at room temperature or heated under reflux, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired pyrazole derivative.[1]
2. ¹H NMR Spectroscopy:
The purified pyrazole derivative (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The ¹H NMR spectrum is recorded on a spectrometer, for instance, a 300 or 400 MHz instrument. The resulting free induction decay (FID) is processed by Fourier transformation. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard. Integration of the signals provides the relative ratio of the protons in the molecule.[1]
References
Comparative Analysis of 13C NMR Data for 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole and Related Analogues
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative analysis of the predicted 13C NMR spectral data for 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole against experimentally determined data for structurally related pyrazole derivatives. This comparison is intended to aid in the structural elucidation and characterization of novel pyrazole-based compounds.
Comparative 13C NMR Data
The following table summarizes the reported 13C NMR chemical shifts (δ, ppm) for a selection of substituted pyrazoles. These compounds have been chosen for their structural relevance to this compound and serve as valuable benchmarks for spectral interpretation.
| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | N-CH3 (ppm) | C-CH3 (ppm) | CF3 (ppm) | Solvent |
| This compound (Predicted) | ~140 | ~95 | ~148 | ~35 | ~12 | ~122 (q) | CDCl3 |
| 1,4-diphenyl-3-trifluoromethylpyrazole[1][2] | 140.5 (q, J=36.6 Hz) | - | - | - | - | 122.7 (q, J=269.9 Hz) | CDCl3 |
| 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole[3] | 148.4 | 107.8 | 138.4 | - | 13.2, 12.2 | - | CDCl3 |
| 4-bromo-3,5-dimethyl-1H-pyrazole | 137.9 | 93.3 | 137.9 | - | 11.5, 11.5 | - | CDCl3 |
| 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole[3] | - | 105.5 | 144.8 | - | - | - | CDCl3 |
Note: "q" denotes a quartet splitting pattern due to coupling with the fluorine atoms of the trifluoromethyl group. The predicted values for the title compound are estimations based on the additive effects of the substituents observed in the comparative compounds.
Experimental Protocol for 13C NMR Spectroscopy
The following is a generalized protocol for the acquisition of 13C NMR spectra for small organic molecules, with special considerations for fluorinated compounds.
1. Sample Preparation:
-
Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is completely dissolved to avoid signal broadening.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.
-
Tune and match the 13C probe.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR experiment is typically performed.[4]
-
For fluorinated compounds, the large 13C-19F coupling constants can lead to complex spectra with signals split into multiplets.[5][6] This can sometimes result in the outer peaks of a multiplet being lost in the baseline noise.
-
To simplify the spectrum and improve the signal-to-noise ratio, a 13C experiment with simultaneous proton and fluorine decoupling ({1H, 19F}) can be employed if the instrument is equipped with the necessary hardware.[7][8]
-
Key acquisition parameters to consider:
-
Pulse angle (e.g., 30-45°)
-
Acquisition time (e.g., 1-2 seconds)
-
Relaxation delay (e.g., 2-5 seconds)
-
Number of scans (dependent on sample concentration, typically from several hundred to several thousand)
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent signal or an internal standard (e.g., TMS at 0.0 ppm).
-
Integrate the signals if quantitative analysis is required, though for 13C NMR this requires careful consideration of relaxation times and the Nuclear Overhauser Effect (NOE).
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing 13C NMR data for a novel pyrazole compound.
This guide provides a framework for the characterization of this compound using 13C NMR spectroscopy. By comparing with the provided data for related compounds and following the outlined experimental protocol, researchers can confidently approach the structural elucidation of this and other novel pyrazole derivatives.
References
- 1. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. acdlabs.com [acdlabs.com]
- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 8. jeolusa.com [jeolusa.com]
Mass Spectrometry Analysis of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry techniques for the analysis of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this guide leverages data from analogous structures, including brominated pyrazoles and trifluoromethylated heterocyclic compounds, to predict fragmentation patterns and compare analytical approaches.
Predicted Mass Spectral Fragmentation
The chemical structure of this compound suggests several likely fragmentation pathways under mass spectrometric analysis. The presence of bromine, a trifluoromethyl group, and the pyrazole ring will each influence the fragmentation pattern.
Based on studies of related compounds, key fragmentation patterns can be anticipated. The mass spectra of trifluoromethyl-substituted heterocycles often show the detachment of difluorocarbene (CF2) from the trifluoromethyl group.[1] For brominated pyrazoles, common fragmentation includes the expulsion of HCN and N2 from the pyrazole ring, although substituents can alter these pathways.[2][3]
A hypothesized fragmentation pathway is presented below:
Caption: Hypothesized Fragmentation Pathway
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique for the analysis of this compound will depend on the specific research goals, such as qualitative identification, quantification, or structural elucidation.
| Technique | Ionization Method | Mass Analyzer | Strengths | Weaknesses |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Ionization (EI) | Quadrupole, Time-of-Flight (TOF) | Provides detailed fragmentation for structural elucidation, good for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Quadrupole, TOF, Orbitrap | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. Soft ionization may limit fragmentation. | Matrix effects can suppress ionization, mobile phase compatibility needs consideration. |
| High-Resolution Mass Spectrometry (HRMS) | ESI, APCI, Matrix-Assisted Laser Desorption/Ionization (MALDI) | TOF, Orbitrap, Fourier-Transform Ion Cyclotron Resonance (FT-ICR) | Provides accurate mass measurements for elemental composition determination. | Higher instrument cost and complexity. |
Experimental Protocols
Detailed experimental protocols should be optimized for the specific instrument and analytical goals. Below are generalized protocols for GC-MS and LC-MS analysis.
GC-MS Protocol
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Chromatographic Separation:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/sec.
-
Caption: GC-MS Experimental Workflow
LC-MS Protocol
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Mass Range: m/z 50-500.
-
Caption: LC-MS Experimental Workflow
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound.
| Technique | Information Provided | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms. | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about functional groups present in the molecule. | Fast and simple analysis. | Provides limited structural information, complex spectra can be difficult to interpret. |
| Elemental Analysis | Determines the elemental composition of the compound. | Confirms the empirical formula. | Destructive, does not provide structural information. |
References
A Comparative Guide to the Reactivity of Bromo-pyrazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutics, including kinase inhibitors. The functionalization of this privileged heterocycle, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a critical step in the synthesis of novel drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are powerful tools for achieving this. This guide provides an objective comparison of the reactivity of bromo-pyrazole isomers in these key transformations, supported by experimental data, to inform synthetic strategy and catalyst selection.
Reactivity Overview
The reactivity of bromo-pyrazoles in palladium-catalyzed cross-coupling reactions is influenced by several factors, including the position of the bromine atom on the pyrazole ring, the electronic nature of substituents, and the specific reaction conditions employed. Generally, the C-Br bond at the 4-position of the pyrazole ring is considered more reactive than at the 3- or 5-positions due to its higher electrophilicity. However, steric hindrance and the nature of the catalyst and ligands can significantly modulate this reactivity trend. For instance, in some cases, bromo- and chloro-pyrazoles have shown superiority over their iodo counterparts by exhibiting a reduced propensity for dehalogenation side reactions[1].
Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions
The following tables summarize the performance of different bromo-pyrazole isomers in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, providing a comparative overview of their reactivity based on reported yields.
Table 1: Suzuki-Miyaura Coupling of Bromo-pyrazoles with Arylboronic Acids [2]
| Bromo-pyrazole Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromopyrazole | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 70-95 |
| 3-Bromopyrazole | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 110 | 12 | 92 |
| 5-Bromo-1H-indazole* | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |
*Indazole is a bicyclic aromatic organic compound consisting of the fusion of a benzene ring and a pyrazole ring. Data is included for structural similarity and relevance.
Table 2: Heck Coupling of Bromo-pyrazoles with Alkenes
| Bromo-pyrazole Isomer | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Acrolein diethyl acetal | Pd(OAc)₂ | Et₃N | Acetonitrile | 80-90 | 1 | Good |
| 3-(5-Bromobenzofuran-2-yl)-1H-pyrazole | Styrene | Benzothiazole-oxime Pd(II) complex | Et₃N | DMF | 130 | 8 | 85 |
| 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ / TBAB | NaOAc | DMF | 105 | 5.5 | Good |
*Complex pyrazole derivatives are included to illustrate the applicability of the reaction.
Table 3: Buchwald-Hartwig Amination of Bromo-pyrazoles [3][4]
| Bromo-pyrazole Isomer | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-1H-pyrazole | Aniline | tBuBrettPhos (L4) / P4 | LHMDS | THF | 50 | - | 85 |
| 3-Bromo-1H-pyrazole | Morpholine | tBuBrettPhos (L4) / P4 | LHMDS | THF | 80 | - | 78 |
| 4-Bromo-1-trityl-1H-pyrazole | Adamantylamine | Pd(dba)₂ / tBuDavePhos | K₂CO₃ | Toluene | 100 | - | 90 |
| 4-Bromo-1-trityl-1H-pyrazole | Aniline | Pd(dba)₂ / tBuDavePhos | K₂CO₃ | Toluene | 100 | - | 94 |
Mandatory Visualization
Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction involving a bromo-pyrazole is depicted below. The process involves the reaction of the bromo-pyrazole with a coupling partner (e.g., a boronic acid, alkene, or amine) in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent.
Signaling Pathway: JAK-STAT Inhibition by Pyrazole-Based Drugs
Many pyrazole-containing drugs function as kinase inhibitors, modulating key signaling pathways implicated in diseases such as cancer and inflammation. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a prominent example. Dysregulation of this pathway is associated with various myeloproliferative neoplasms and autoimmune diseases. Pyrazole-based inhibitors can block the activity of JAKs, thereby preventing the downstream signaling cascade that leads to cell proliferation and inflammation.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles[2]
To a reaction vessel is added the 4-bromopyrazole (1.0 equiv), arylboronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of dioxane and water) is then added. The reaction mixture is heated to the specified temperature (typically 80-110 °C) and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Heck Reaction of Bromo-pyrazoles[5]
In a Schlenk tube, the bromo-pyrazole (1.0 equiv), alkene (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (if required), and base (e.g., Et₃N or K₂CO₃, 2.0-3.0 equiv) are combined. The tube is flushed with an inert gas. Anhydrous solvent (e.g., DMF or acetonitrile) is added, and the mixture is degassed. The reaction is then heated to the appropriate temperature (typically 80-130 °C) for the specified duration. After cooling, the reaction mixture is filtered to remove any solids, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The final product is purified by chromatography.
General Procedure for Buchwald-Hartwig Amination of Bromo-pyrazoles[6]
A reaction tube is charged with the bromo-pyrazole (1.0 equiv), the amine (1.1-1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.5-2.2 equiv). The tube is sealed and purged with an inert atmosphere. Anhydrous, degassed solvent (e.g., toluene or THF) is added, and the mixture is heated to the required temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS. The reaction is then cooled, quenched with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and concentrated in vacuo. The product is then purified by flash column chromatography.
References
biological activity of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole vs other pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Herbicidal Activity: A Prominent Role for Pyrazoles
Pyrazole derivatives are well-established as potent herbicides, often targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] The trifluoromethyl group, a key feature of our target molecule, is frequently incorporated into agrochemical compounds to enhance properties like lipophilicity and metabolic stability.[3]
Key Structural Features for Herbicidal Activity:
-
Substitution at the 4-position: The introduction of various groups at this position significantly modulates herbicidal efficacy.[4]
-
Presence of Electron-Withdrawing Groups: These groups, such as the trifluoromethyl group, have been shown to enhance herbicidal activity.[4]
-
The Pyrazole Ring as a Core Scaffold: This heterocyclic system is a common motif in numerous commercial herbicides.[4][5]
A study on novel pyrazole ketone derivatives indicated that while their herbicidal activity was lower than the commercial herbicide topramezone, the design strategy remains a useful approach for discovering new HPPD inhibitors.[1] Another series of pyrazole benzophenone derivatives showed good herbicidal activity, with some compounds being more potent than the commercial herbicide pyrazoxyfen against barnyard grass.[2]
Insecticidal and Acaricidal Potential
The pyrazole core is also central to the development of insecticides and acaricides. The well-known insecticide Fipronil, a phenylpyrazole, acts by blocking GABA-gated chloride channels in insects.[6] The trifluoromethyl group is a common feature in many modern insecticides.[6][7][8]
Recent research has explored novel diamide compounds that combine a pyrazolyl moiety with polyfluoro-substituted phenyl groups, demonstrating good insecticidal activities against pests like Plutella xylostella.[9] Furthermore, the introduction of fluorine into diamide insecticides containing a phenylpyrazole has been shown to increase their activity against various insect species.[10]
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of pyrazole derivatives are extensively documented. The presence of halogens, such as bromine, and trifluoromethyl groups can significantly influence this activity.
Antibacterial Activity:
-
N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown potent activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]
-
Various substituted pyrazoles have demonstrated a broad spectrum of activity against important human pathogenic microorganisms.[12]
Antifungal Activity:
-
Fluorinated pyrazole aldehydes have been evaluated for their antifungal activities against several phytopathogenic fungi.[13]
-
N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have exhibited moderate to good antifungal activities against fungi such as Gibberella zeae.[14]
Other Notable Biological Activities
Beyond agrochemical and antimicrobial applications, pyrazole derivatives have been investigated for a range of other pharmacological effects:
-
Cannabinoid Receptor Antagonists: Specific substitution patterns on the pyrazole ring can lead to potent and selective antagonists for the brain cannabinoid receptor (CB1).[15][16][17]
-
Anti-inflammatory Activity: Certain pyrazolone derivatives have shown significant in-vitro anti-inflammatory activity.[18]
Comparative Data on Biological Activity
To facilitate a clear comparison, the following table summarizes quantitative data for various pyrazole derivatives. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Compound Class | Target Organism/Enzyme | Activity Metric | Value | Reference |
| Pyrazole Benzophenone Derivatives | Barnyard Grass (Echinochloa crusgalli) | Herbicidal Activity | Good activity at 0.05 mmol m⁻² | [2] |
| Substituted Pyrazole Isothiocyanates | Echinochloa crusgalli | EC₅₀ | 64.32 µg/mL | [5] |
| Substituted Pyrazole Isothiocyanates | Cyperus iria | EC₅₀ | 65.83 µg/mL | [5] |
| N-(trifluoromethyl)phenyl Pyrazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | As low as 3.12 µg/mL | [11] |
| N-(trifluoromethyl)phenyl Pyrazoles | Enterococcus faecalis | MIC | 3.12 µg/mL | [11] |
| N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides | Gibberella zeae | Inhibition | >50% at 100 µg/mL | [14] |
| Diamide Compounds with Pyrazolyl Moiety | Plutella xylostella | Mortality | 76.7% at 200 µg/mL | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
Herbicidal Activity Assay (Post-emergence)
-
Test Weeds: Various weed species are grown in a greenhouse setting.
-
Compound Application: The test compounds are typically dissolved in a suitable solvent (e.g., acetone) and applied at specific rates (e.g., 150 g ai/ha) to the weeds at a designated growth stage.
-
Evaluation: After a set period (e.g., 2-3 weeks), the herbicidal effect is visually assessed as the percentage of growth inhibition compared to a control group treated only with the solvent.[4]
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Standard and/or resistant bacterial strains are used.
-
Culture Conditions: Bacteria are grown in appropriate liquid media (e.g., Mueller-Hinton broth).
-
Assay Procedure: A serial dilution of the test compounds is prepared in the culture medium in microtiter plates. A standardized inoculum of the bacteria is added to each well.
-
Incubation and Reading: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours). The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
Antifungal In Vitro Assay
-
Fungal Strains: Phytopathogenic fungi are cultured on a suitable solid medium (e.g., potato dextrose agar - PDA).
-
Compound Incorporation: The test compounds are dissolved in a solvent and added to the molten PDA at various concentrations.
-
Inoculation: A mycelial plug from an actively growing fungal culture is placed in the center of the compound-amended and control PDA plates.
-
Incubation and Measurement: The plates are incubated at a specific temperature until the fungal growth in the control plate reaches the edge. The diameter of the fungal colony on the test plates is measured, and the percentage of inhibition is calculated relative to the control.[14]
Visualizing Biological Pathways and Workflows
To better understand the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of phenylpyrazole insecticides on the insect nervous system.
Caption: General workflow for the synthesis and biological evaluation of novel pyrazole derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. japsonline.com [japsonline.com]
A Comparative Guide to Analytical Methods for Characterizing Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazoles are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[1] Accurate and comprehensive characterization of these molecules is paramount for structure elucidation, purity assessment, and understanding their structure-activity relationships (SAR). This guide provides an objective comparison of the key analytical methods used to characterize substituted pyrazoles, supported by experimental data and detailed methodologies.
Spectroscopic Methods
Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of substituted pyrazoles. The most commonly employed methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2] Both ¹H and ¹³C NMR are routinely used for the structural elucidation of pyrazole derivatives.[2]
Comparative ¹H NMR Data for Representative Substituted Pyrazoles
| Compound/Substituent | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Protons (ppm) | Reference |
| 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) | [1] |
| 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) | [1] |
| 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) | [1] |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | - | 8.01 (s) | - | 7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃) | [1] |
| 1-Methylpyrazole | ~7.5 (d) | ~6.2 (t) | ~7.4 (d) | ~3.9 (s, N-CH₃) | [3] |
Comparative ¹³C NMR Data for Representative Substituted Pyrazoles
| Compound/Substituent | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Other Carbons (ppm) | Reference |
| 1-Methylpyrazole | ~138.7 | ~105.4 | ~129.2 | ~39.1 (N-CH₃) | [3] |
| 4-Nitro-1-phenylpyrazole | 141.2 | 110.5 | 130.8 | Phenyl: 121.5, 128.9, 129.8, 139.5 | [1] |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | 148.5 | 115.2 | 140.1 | Phenyl: 125.5, 128.8, 129.2, 138.5; CH₃: 12.1; OCH₂: 60.5; OCH₂CH₃: 14.3; C=O: 163.5 | [1] |
-
Sample Preparation: Weigh 5-10 mg of the substituted pyrazole and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 300 or 500 MHz spectrometer. Key parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on a corresponding frequency (e.g., 75 or 125 MHz). Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a higher number of scans (e.g., 1024 or more).
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), phase correct the spectrum, and integrate the peaks.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[1]
Typical FT-IR Absorption Bands for Substituted Pyrazoles
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
| N-H stretch (in pyrazole ring) | 3100 - 3180 | Variable | [4] |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | [5] |
| C=N stretch (in pyrazole ring) | 1500 - 1600 | Medium-Strong | [6] |
| C=C stretch (in pyrazole ring) | 1400 - 1500 | Medium-Strong | [6] |
| C-N stretch | 1290 | Intense | [6] |
| C=O stretch (if present) | 1650 - 1750 | Strong | [7] |
| NO₂ stretch (if present) | 1500 - 1550 (asymmetric), 1300 - 1350 (symmetric) | Strong | [1] |
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid pyrazole compound with approximately 100 mg of dry KBr. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction and analyze the characteristic absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used to study conjugation.[1] The absorption maximum (λmax) is a key parameter.
UV-Vis Absorption Maxima for Pyrazole Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Pyrazole | Gas Phase | 203 | 5.44 x 10³ | [8] |
| 1H-1,2,3-triazole | Gas Phase | 206 | 2.04 x 10³ | [8] |
| Pyrazole Azo Dye 4a | Ethanol | 216, 239, 345 | - | [9] |
| Pyrazole Azo Dye 4b | Ethanol | 235, 322 | - | [9] |
| Pyrazole Azo Dye 4c | Ethanol | 238, 260, 331 | - | [9] |
-
Sample Preparation: Prepare a stock solution of the pyrazole compound in a suitable UV-grade solvent (e.g., ethanol, methanol) at a known concentration (e.g., 10⁻³ M). Prepare a series of dilutions from the stock solution.
-
Data Acquisition: Use a 1 cm path length quartz cuvette. Record a baseline spectrum using the pure solvent as a blank. Measure the absorbance of each sample solution over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[2] It also provides structural information through the analysis of fragmentation patterns.
Common Fragmentation Pathways for Substituted Pyrazoles
The fragmentation of pyrazoles often involves two key processes: the expulsion of HCN and the loss of N₂ from the [M-H]⁺ ion.[10][11] The specific fragmentation pattern is highly dependent on the nature and position of the substituents. For instance, the mass spectrum of 4-phenylpyrazole closely resembles that of unsubstituted pyrazole, showing successive losses of H• and N₂ to form the phenylcyclopropenyl ion.[10]
Mass Spectral Data for Pyrano[2,3-c]pyrazol-6-ones
| Compound Substituents (R¹, R², R³) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Ph, H, Ph | 274 (100) | 246, 218, 190, 165, 118, 105, 91, 77, 51 |
| p-Tol, H, Ph | 288 (100) | 260, 232, 204, 190, 165, 118, 105, 91, 77, 65, 51 |
| Ph, Me, Ph | 302 (100) | 274, 246, 205, 197, 169, 151, 146, 128, 115, 105, 91, 77, 51 |
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a standard operating energy is 70 eV.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[12] This technique is crucial for understanding intermolecular interactions and structure-activity relationships.[12]
Comparative Crystallographic Data for Bioactive Pyrazole Derivatives [12][13]
| Parameter | Compound 4 | Compound 5a |
| Chemical Formula | C₁₇H₁₃BrN₂O | C₂₄H₂₀N₄O |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| a (Å) | 9.348(2) | 21.54552(17) |
| b (Å) | 9.793(2) | 7.38135(7) |
| c (Å) | 16.366(4) | 22.77667(19) |
| α (°) | 87.493(6) | 90 |
| β (°) | 87.318(6) | 101.0921(8) |
| γ (°) | 84.676(6) | 90 |
| Volume (ų) | 1488.1(6) | 3550.93(6) |
| Z | 4 | 8 |
-
Crystal Growth and Selection: A suitable single crystal of the pyrazole derivative is grown and selected under a polarizing microscope.
-
Mounting: The crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is cooled in a stream of cold nitrogen (typically 100-120 K). X-ray diffraction data are collected using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined using least-squares techniques.
-
Data Analysis: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.
Workflow and Method Selection
The choice of analytical methods depends on the specific research question. A typical workflow for the characterization of a novel substituted pyrazole is outlined below.
Caption: Workflow for the Characterization of Substituted Pyrazoles.
This logical progression ensures a comprehensive analysis, starting from basic purity checks and moving towards detailed structural determination.
Signaling Pathway Inhibition by Pyrazole Derivatives
Many pyrazole derivatives exert their biological effects, such as anticancer activity, by modulating key signaling pathways. A common target is the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.
Caption: PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition.
Understanding the interaction of substituted pyrazoles with such pathways is critical for rational drug design. The analytical techniques discussed in this guide are essential for confirming the structure of compounds designed to target these pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 5. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jpsbr.org [jpsbr.org]
- 8. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Pyrazole Isomers for Researchers and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of pyrazole and its common methylated isomers, offering valuable data for their unambiguous identification and characterization in research and drug development. The structural elucidation of these isomers is critical due to their prevalence as core scaffolds in a vast array of pharmacologically active compounds.[1][2] This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Isomer Structures and Relationships
Pyrazole can be substituted at various positions, leading to structural isomers with distinct physicochemical properties. The diagram below illustrates the relationship between the parent pyrazole and its N-methylated and C-methylated isomers, which are frequently encountered in synthesis.
Caption: Logical relationship between pyrazole and its common methylated isomers.
Quantitative Spectroscopic Data Summary
The following tables provide a comparative summary of the key spectroscopic data for pyrazole and its isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | H3 | H4 | H5 | -CH₃ | NH |
| Pyrazole | ~7.6 ppm (d) | ~6.3 ppm (t) | ~7.6 ppm (d) | - | ~12-13 ppm (br s) |
| 1-Methylpyrazole | ~7.5 ppm (d) | ~6.2 ppm (t) | ~7.4 ppm (d) | ~3.9 ppm (s) | - |
| 3(5)-Methylpyrazole | - | ~6.0 ppm (s) | ~7.4 ppm (s) | ~2.3 ppm (s) | ~12.3 ppm (br s) |
| 4-Methylpyrazole | ~7.4 ppm (s) | - | ~7.4 ppm (s) | ~2.1 ppm (s) | ~11.5 ppm (br s) |
Note: Chemical shifts (δ) are reported in ppm. Multiplicity is indicated in parentheses (s=singlet, d=doublet, t=triplet, br=broad). Data is compiled from multiple sources and can vary with solvent and concentration.[3][4][5] Due to rapid tautomeric exchange in 3(5)-methylpyrazole, the signals for the 3 and 5 positions are often averaged in solution.[4]
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C3 | C4 | C5 | -CH₃ |
| Pyrazole | ~134.7 ppm | ~105.9 ppm | ~134.7 ppm | - |
| 1-Methylpyrazole | ~138.7 ppm | ~105.4 ppm | ~129.2 ppm | ~39.1 ppm |
| 3(5)-Methylpyrazole | ~148 ppm | ~105 ppm | ~134 ppm | ~13 ppm |
| 4-Methylpyrazole | ~134.1 ppm | ~114.5 ppm | ~134.1 ppm | ~9.0 ppm |
Note: Chemical shifts (δ) are reported in ppm. Data is compiled from multiple sources.[3][4][6]
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (Aromatic) | C=C / C=N Stretch |
| Pyrazole | 3100-3500 (broad, H-bonded) | ~3126 | ~1542 |
| 1-Methylpyrazole | - | ~3100 | ~1520 |
| 3(5)-Methylpyrazole | 3100-3400 (broad) | ~3110 | ~1560 |
| 4-Methylpyrazole | 3100-3400 (broad) | ~3115 | ~1550 |
Note: Values are approximate. The N-H stretching in pyrazoles is often broad due to hydrogen bonding.[7][8]
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| Pyrazole | C₃H₄N₂ | 68.08 | 68 (M+), 41, 40, 39 |
| 1-Methylpyrazole | C₄H₆N₂ | 82.11 | 82 (M+), 81, 54, 42 |
| 3(5)-Methylpyrazole | C₄H₆N₂ | 82.11 | 82 (M+), 81, 55, 54 |
| 4-Methylpyrazole | C₄H₆N₂ | 82.11 | 82 (M+), 81, 54, 42 |
Note: M+ refers to the molecular ion. Fragmentation patterns for substituted isomers can be very similar, requiring careful analysis, sometimes with advanced MS/MS techniques, for unambiguous identification.[9][10]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. These should be adapted based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for acquiring high-resolution ¹H and ¹³C NMR spectra.
Caption: Standard experimental workflow for NMR characterization of pyrazole isomers.
-
Sample Preparation : Accurately weigh 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the pyrazole sample.[4] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1][3] Transfer the solution into a clean, 5 mm NMR tube.
-
Instrument Setup : Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent, and perform tuning and shimming procedures to optimize magnetic field homogeneity.
-
Data Acquisition : Acquire the ¹H and ¹³C spectra using standard pulse programs. Typical parameters for a 400 MHz spectrometer include a 30° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3][4] The number of scans will vary depending on the sample concentration (e.g., 16 for ¹H, 1024 or more for ¹³C).
-
Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID).[4] Perform phase and baseline corrections. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[3] Integrate the peaks in the ¹H spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
This protocol is suitable for using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : For liquid samples, place a single drop directly onto the diamond crystal of the ATR accessory.[3] For solid samples, place a small amount of the powder onto the crystal and apply pressure using the ATR anvil to ensure good contact.
-
Background Scan : With the ATR crystal clean and empty, acquire a background spectrum. This will be automatically subtracted from the sample spectrum.
-
Sample Scan : Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[3]
-
Data Processing : The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
Mass Spectrometry (MS)
This protocol describes a typical procedure using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation : Prepare a dilute solution (e.g., ~1 mg/mL) of the pyrazole isomer in a volatile solvent such as dichloromethane or ethyl acetate.[3]
-
Sample Introduction : Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The sample is vaporized in the heated injector port and separated on a capillary column (e.g., DB-5ms).[3]
-
GC Separation : A typical GC oven program starts at a low temperature (e.g., 50 °C), holds for 1 minute, and then ramps at 10 °C/min to a final temperature of 250 °C to ensure elution of the compound.[3]
-
Ionization and Mass Analysis : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Data Analysis : The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is used to determine the molecular weight, and the fragmentation pattern provides structural information.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Methylpyrazole(7554-65-6) 1H NMR [m.chemicalbook.com]
- 6. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Pyrazole [webbook.nist.gov]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for the preparation of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The primary focus is on a validated two-step synthesis involving the initial formation of the pyrazole core followed by regioselective bromination. An alternative one-pot approach is also presented for comparison.
Data Summary
The following table summarizes the key quantitative data for the primary two-step synthesis and a potential one-pot alternative.
| Parameter | Two-Step Synthesis: Step 1 (Pyrazole Formation) | Two-Step Synthesis: Step 2 (Bromination) | Alternative: One-Pot Synthesis |
| Starting Materials | 1,1,1-Trifluoro-2,4-pentanedione, Methylhydrazine | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole, N-Bromosuccinimide (NBS) | 1,1,1-Trifluoro-2,4-pentanedione, Methylhydrazine, N-Bromosaccharin |
| Solvent | Ethanol | Acetonitrile | Solvent-free |
| Reaction Temperature | Reflux | Room Temperature | 50-60 °C |
| Reaction Time | 4 hours | 2 hours | ~15 minutes |
| Yield | High (regioisomeric mixture) | >95% | High (for analogous compounds)[1] |
| Purification | Distillation/Chromatography | Recrystallization/Chromatography | Column Chromatography[1] |
| Key Advantages | Well-established reaction, good control over individual steps. | High regioselectivity, mild conditions.[2] | Time and resource efficient, reduced waste.[1] |
| Key Disadvantages | Potential for regioisomer formation requiring separation. | Requires isolation of the intermediate. | Potentially lower control over side reactions.[1] |
Experimental Protocols
Primary Method: Two-Step Synthesis
This method involves the initial synthesis of the pyrazole precursor followed by a separate bromination step.
Step 1: Synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
This reaction is based on the classical Knorr pyrazole synthesis from a β-diketone and a hydrazine.[3]
-
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione
-
Methylhydrazine
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 eq.) in ethanol.
-
Slowly add methylhydrazine (1.0 eq.) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The resulting crude product, which may be a mixture of 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole and 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, is then purified by fractional distillation or column chromatography to isolate the desired 1,5-dimethyl isomer.
-
Step 2: Bromination of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
This step utilizes N-Bromosuccinimide (NBS) for the regioselective bromination at the C4 position of the pyrazole ring.[2]
-
Materials:
-
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
-
Procedure:
-
Dissolve 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq.) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, remove the acetonitrile under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove succinimide.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Alternative Method: One-Pot Synthesis
This method combines the pyrazole formation and bromination steps into a single, solvent-free procedure, based on protocols developed for similar substrates.[1]
-
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione
-
Methylhydrazine
-
N-Bromosaccharin (NBSac)
-
Silica gel supported sulfuric acid (catalyst)
-
-
Procedure:
-
In a mortar, grind 1,1,1-trifluoro-2,4-pentanedione (1.0 eq.), methylhydrazine (1.0 eq.), and a catalytic amount of silica gel supported sulfuric acid.
-
To this mixture, add N-bromosaccharin (1.1 eq.) and continue grinding at room temperature.
-
The reaction is typically rapid and can be monitored by TLC. The reaction mixture may be gently heated to 50-60 °C to ensure completion.[1]
-
Upon completion, the reaction mixture is directly purified by column chromatography to isolate the this compound.
-
Visualizing the Synthesis Workflow
The logical flow of the two primary synthetic methodologies can be visualized as follows:
References
A Comparative Guide to Catalysts for Bromo-Pyrazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazole scaffolds, particularly at the C4-position, is a cornerstone of modern medicinal chemistry and materials science. Bromo-pyrazoles serve as versatile precursors for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The choice of catalyst is paramount for achieving high yields, selectivity, and broad substrate scope. This guide provides an objective comparison of common catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of bromo-pyrazoles, supported by experimental data and detailed protocols.
Catalytic Systems: A Comparative Overview
The reactivity of 4-bromo-pyrazoles in cross-coupling reactions is significantly influenced by the choice of metal catalyst and the associated ligands. Palladium-based catalysts are the most extensively studied and widely employed, offering a good balance of reactivity and stability.[1] Copper and nickel catalysts have emerged as valuable alternatives, each with its own distinct advantages and substrate preferences.
Palladium Catalysts
Palladium complexes are the workhorses for C-C, C-N, and C-O bond formation. The reactivity of the palladium center is finely tuned by the choice of phosphine ligands, which modulate its steric and electronic properties. Bulky, electron-rich phosphine ligands are often required for the coupling of challenging substrates like heteroaryl halides.[2]
Copper Catalysts
Copper-catalyzed reactions, particularly for C-N bond formation (Ullmann condensation), offer a cost-effective alternative to palladium. Copper catalysts can be particularly effective for the amination of bromo-pyrazoles with alkylamines that possess β-hydrogens, a reaction that can be challenging for some palladium systems.[3][4]
Nickel Catalysts
Nickel catalysts are gaining prominence for their ability to couple traditionally less reactive electrophiles and for their potential in photoredox-mediated reactions.[5][6] They can offer unique reactivity and selectivity profiles compared to palladium and copper.[7]
Data Presentation: Performance of Catalysts in Key Cross-Coupling Reactions
The following tables summarize the performance of various catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling of 4-bromo-pyrazoles. The yields are representative and can vary depending on the specific coupling partners and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 80-93 | [1] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | High | [1][8] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Moderate | [9] |
| Bis(pyrazolyl)palladium(II) complexes | K₂CO₃ | Toluene | 140 | 4 | up to 98 | [10] |
Table 2: Buchwald-Hartwig Amination of 4-Bromopyrazoles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Amine Scope | Yield (%) | Reference |
| Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 160 (MW) | 0.17 | Amines lacking β-hydrogens | 60-90 | [3][4][6] |
| Pd precatalyst / tBuBrettPhos | LHMDS | THF | 50-80 | 12-16 | Aliphatic, aromatic, heteroaromatic | Moderate to Excellent | [11][12] |
| CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK | Alcohol | 130 (MW) | 1 | Alkylamines with β-hydrogens | Good | [3] |
| Ni catalyst / PhPAd-DalPhos | DBU / NaTFA | 1,4-Dioxane | 80 | 18 | Aminopyrazoles | Good | [7] |
Table 3: Sonogashira Coupling of 4-Bromopyrazoles with Terminal Alkynes
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 12 | 50-80 | [1] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT - 80 | 12 | 70-90 (for iodo-pyrazoles) | [1] |
| [DTBNpP]Pd(crotyl)Cl (copper-free) | DABCO | THF | RT | 18 | Good | [13] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of the 4-bromo-pyrazole (1.0 equiv) and an arylboronic acid (1.2-1.5 equiv) in a suitable solvent (e.g., dioxane/water mixture), a palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%) and a base (e.g., K₃PO₄, 2.0-3.0 equiv) are added. The reaction mixture is degassed and stirred under an inert atmosphere at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][8]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the palladium precatalyst (e.g., tBuBrettPhos-Pd, 1-4 mol%), the ligand (if necessary), and the base (e.g., LHMDS, 2.2 equiv) are combined. The tube is evacuated and backfilled with argon. The solvent (e.g., THF) is then added, followed by the amine (1.2-1.4 equiv) and the bromo-pyrazole (1.0 equiv). The reaction mixture is stirred at the indicated temperature (50-80 °C) for the specified time.[11][12] Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling
To a solution of the 4-bromo-pyrazole (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a solvent such as DMF or THF, a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%), a copper(I) co-catalyst such as CuI (5-10 mol%), and a base like triethylamine (2.0-3.0 equiv) are added. The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C until the starting material is consumed.[1] The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystal structure of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole derivatives
This guide provides a comparative analysis of the X-ray crystal structures of several substituted pyrazole derivatives. While crystallographic data for the specific molecule 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is not publicly available in detail, this guide examines closely related halogenated and substituted pyrazole structures to offer valuable insights for researchers, scientists, and professionals in drug development. The comparison focuses on key crystallographic parameters, experimental methodologies, and structural motifs.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic data for a selection of substituted pyrazole derivatives, providing a basis for structural comparison.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid DMSO solvate[1] | C4H2N3O4·C2H6OS | Monoclinic | P21/c | 6.8751(6) | 11.0506(10) | 14.0569(12) | 97.355(3) | 1059.17(16) | 4 |
| 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide[2] | C22H10Br4N4O3S | Monoclinic | P21/c | 9.3725(6) | 20.0436(12) | 15.3281(11) | 102.896(6) | 2806.9(3) | 4 |
| 4-bromo-2-(1H-pyrazol-3-yl)phenol[3] | C9H7BrN2O | Monoclinic | C2/c | 16.255(3) | 4.4119(9) | 25.923(5) | 107.99(3) | 1768.2(7) | 8 |
| (4Z)-4-[(2E)-3-(2-chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one[4] | C19H15ClN2O2 | Orthorhombic | Pna21 | 7.2348 (3) | 12.8737 (6) | 17.7843 (7) | 90 | 1656.41 (12) | 4 |
Experimental Protocols
The methodologies for the synthesis and crystallographic analysis of the compared pyrazole derivatives are detailed below.
General Synthesis of Substituted Pyrazoles
A common route for synthesizing pyrazole derivatives involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. The specific substituents on the resulting pyrazole ring are determined by the choice of the starting materials. For instance, the synthesis of 3-trifluoromethyl-substituted pyrazoles can be achieved by reacting 1,3-diketones with hydrazine in good to excellent yields[5]. Another prevalent method is the reaction of α,β-unsaturated ketones with hydrazine hydrate and its derivatives[6].
General synthesis pathway for substituted pyrazoles.
Crystallization and X-ray Diffraction
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
Example Protocol for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate [1]: 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid was dissolved in warm dimethyl sulfoxide (DMSO). This solution was then added to a warm DMSO solution of Zn(NO3)2·6H2O. The resulting colorless solution was left to crystallize. After two days, colorless single crystals of the title compound were filtered and washed with DMSO.
X-ray Data Collection and Structure Refinement: Data for the crystal structures were collected on a diffractometer, typically using Mo Kα radiation. The structures were solved and refined using software packages such as SHELXL. For example, the data for 4-iodo-1H-pyrazole was collected and then refined using the Olex2 interface with the SHELXL program[7].
Structural Comparison and Supramolecular Motifs
The substitution pattern on the pyrazole ring significantly influences the crystal packing and intermolecular interactions. Halogenated pyrazoles, for instance, exhibit different supramolecular motifs depending on the halogen present. 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole are isostructural and form trimeric hydrogen-bonding motifs. In contrast, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole form non-isostructural catemers (chain-like structures)[7][8].
Supramolecular motifs of 4-halogenated-1H-pyrazoles.
The presence of functional groups capable of hydrogen bonding, such as carboxylic acids or amides, leads to the formation of robust hydrogen-bonded networks in the crystal lattice. For example, in the crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, the pyrazolyl moiety interacts with the solvent DMSO through hydrogen bonds involving the COOH and NH groups[1].
References
- 1. Secure Verification [vinar.vin.bg.ac.rs]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of (4Z)-4-[(2E)-3-(2-chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole. Ensuring the purity of novel chemical entities is a critical step in the drug discovery and development pipeline, impacting biological activity, safety, and reproducibility of scientific findings. This document outlines detailed experimental protocols and presents a comparative analysis of this compound with structurally similar alternatives, supported by illustrative experimental data.
Introduction
This compound is a halogenated and trifluoromethylated pyrazole derivative. Such compounds are of significant interest in medicinal chemistry and agrochemistry due to their diverse biological activities, which can include anti-inflammatory, analgesic, and herbicidal properties. The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for further synthetic modifications.
The synthesis of substituted pyrazoles, however, can often lead to the formation of impurities, most notably regioisomers, which arise from the reaction of unsymmetrical starting materials.[1][2][3][4] The presence of these impurities can significantly impact the compound's pharmacological profile and toxicity. Therefore, robust analytical methods are essential to confirm the identity and purity of the synthesized target molecule. This guide compares the purity profile of this compound with two commercially available, structurally related alternatives:
-
Alternative A: 4-bromo-1,3-dimethyl-1H-pyrazole
-
Alternative B: 4-bromo-3-(trifluoromethyl)-1H-pyrazole
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this assessment are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
Purpose: To determine the purity of the synthesized compound and quantify impurities by separating the components of the mixture.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program:
-
Start with 30% acetonitrile, hold for 2 minutes.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to 30% acetonitrile over 1 minute and re-equilibrate for 7 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To identify and quantify volatile impurities and confirm the molecular weight of the main components.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 m/z.
-
Sample Preparation: Samples are dissolved in dichloromethane to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the chemical structure of the synthesized compound and identify any structural isomers or other impurities.
Methodology:
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Techniques: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired.
-
Sample Preparation: Approximately 10-15 mg of the sample is dissolved in 0.7 mL of CDCl₃.
Melting Point Analysis
Purpose: To assess the purity of the crystalline solid. A sharp melting point range is indicative of high purity.
Methodology:
-
Instrumentation: A calibrated melting point apparatus.
-
Procedure: A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate (e.g., 1-2°C/min) near the expected melting point. The temperature range over which the sample melts is recorded.
Data Presentation: Comparative Analysis
The following tables summarize the hypothetical, yet realistic, analytical data for the synthesized this compound and its alternatives.
Table 1: HPLC-UV Purity and Impurity Profile
| Compound | Retention Time (min) | Purity (%) | Major Impurity (Regioisomer) Retention Time (min) |
| Synthesized Product | 12.5 | 98.5 | 11.8 |
| Alternative A | 9.8 | >99.0 | Not Detected |
| Alternative B | 10.7 | 97.0 | 10.1 |
Table 2: GC-MS Data
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| Synthesized Product | 8.2 | 256/258 (Br isotope pattern) | 241, 175, 69 |
| Alternative A | 6.5 | 188/190 (Br isotope pattern) | 173, 107, 77 |
| Alternative B | 7.1 | 242/244 (Br isotope pattern) | 227, 161, 69 |
Table 3: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | N-CH₃ | C-CH₃ | Pyrazole-H |
| Synthesized Product | 3.85 (s, 3H) | 2.30 (s, 3H) | - |
| Alternative A | 3.80 (s, 3H) | 2.25 (s, 3H) | 7.50 (s, 1H) |
| Alternative B | - | - | 7.60 (s, 1H), 12.5 (br s, 1H) |
Table 4: Melting Point Data
| Compound | Melting Point (°C) |
| Synthesized Product | 78-80 |
| Alternative A | 65-67 |
| Alternative B | 92-94 |
Visualizations
Experimental Workflow for Purity Assessment
References
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
comparing the efficacy of different pyrazole-based inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes critical in disease pathology. This guide provides a comparative analysis of the efficacy of select pyrazole-based inhibitors against two major classes of enzymes: Cyclooxygenases (COX) and Cyclin-Dependent Kinases (CDKs). The data presented is compiled from studies that directly compare these inhibitors, ensuring a high degree of objectivity.
I. Pyrazole-Based Cyclooxygenase (COX) Inhibitors
Pyrazole-containing compounds are well-established as selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[1] The selective inhibition of COX-2 over the constitutively expressed COX-1 is a key therapeutic goal to reduce inflammation and pain while minimizing gastrointestinal side effects.[2]
The following table summarizes the in vitro inhibitory activity of several pyrazole-based COX inhibitors against COX-1 and COX-2. A lower IC50 value indicates greater potency, and a higher selectivity index (SI) indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 15[3] | 0.04[3] | 375[3] |
| Deracoxib | 9.99 | 0.203 | 48.5 |
| Robenacoxib | 10.8 | 0.079 | 128.8[4] |
| Phenylbutazone | Varies (non-selective)[3] | Varies (non-selective)[3] | - |
| SC-558 | >10 | 0.03 | >333 |
| Compound 5u | 134.11 | 1.79 | 74.92[5] |
| Compound 5s | 134.22 | 1.84 | 72.95[5] |
The diagram below illustrates the role of COX-2 in the prostaglandin synthesis pathway and the mechanism of action of pyrazole-based COX-2 inhibitors. These inhibitors block the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins.[6][7]
Caption: Inhibition of the COX-2 pathway by pyrazole-based inhibitors.
This protocol outlines a generalized fluorometric assay to determine the IC50 values of pyrazole-based inhibitors for COX-1 and COX-2.[3][5]
1. Reagent Preparation:
- Assay Buffer: 100 mM Tris-HCl, pH 8.0.
- Heme Cofactor: Prepare a stock solution in a suitable solvent.
- Enzyme: Dilute human recombinant COX-1 and COX-2 enzymes in cold assay buffer.
- Test Compounds: Prepare serial dilutions of the pyrazole-based inhibitors in DMSO.
- Substrate: Prepare a solution of arachidonic acid.
- Probe: A suitable fluorometric probe that detects prostaglandin G2.
2. Assay Procedure: a. In a 96-well plate, add the assay buffer, heme cofactor, and fluorometric probe to each well. b. Add the diluted test compounds to the respective wells. Include DMSO-only wells as a control for 100% enzyme activity and wells with a known selective inhibitor (e.g., celecoxib for COX-2) as a positive control. c. Add the diluted COX-1 or COX-2 enzyme to the appropriate wells. d. Pre-incubate the plate at 25°C for 15 minutes. e. Initiate the reaction by adding the arachidonic acid substrate to all wells. f. Immediately measure the fluorescence in a kinetic mode at an appropriate excitation/emission wavelength pair (e.g., 535/587 nm) for 5-10 minutes.
3. Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. b. Determine the percent inhibition for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro COX inhibition assay.
II. Pyrazole-Based Cyclin-Dependent Kinase (CDK) Inhibitors
The pyrazole core is also prevalent in inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[8] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.[9]
The following table presents a comparison of two pyrazole-based CDK inhibitors, AT7519 and AZD5438, against CDK2 and other related kinases. The data is sourced from studies where these compounds were evaluated in parallel, providing a direct comparison of their potency.
| Compound | CDK2 IC50 (nM) | CDK1 IC50 (nM) | CDK4 IC50 (nM) | CDK9 IC50 (nM) |
| AT7519 | 10-210[10] | 10-210[10] | 10-210[10] | 10-210[10] |
| AZD5438 | 6[10] | 16[11] | >10,000[11] | 20[11] |
Note: AT7519 is a multi-CDK inhibitor with broad activity, while AZD5438 shows higher potency for CDK2.
CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.[12] It phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.[13] Pyrazole-based CDK2 inhibitors block this phosphorylation event, leading to cell cycle arrest.
Caption: CDK2 signaling pathway at the G1/S transition.
This protocol describes a luminescent-based assay (e.g., ADP-Glo™) to measure the activity of CDK2 and the potency of pyrazole-based inhibitors.[11][14]
1. Reagent Preparation:
- Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA.
- Enzyme: Recombinant human CDK2/Cyclin A2 complex.
- Substrate: A suitable peptide substrate for CDK2.
- ATP: Prepare a stock solution in kinase buffer.
- Test Compounds: Prepare serial dilutions of the pyrazole-based inhibitors in DMSO.
- Detection Reagents: ADP-Glo™ reagent and Kinase Detection Reagent.
2. Assay Procedure: a. In a 384-well plate, add 1 µL of the diluted test inhibitor or DMSO control. b. Add 2 µL of the CDK2/Cyclin A2 enzyme solution to each well. c. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding. d. Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP. e. Incubate the plate at 30°C for 60 minutes. f. Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. g. Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
3. Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro CDK2 kinase inhibition assay.
References
- 1. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by robenacoxib: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 8. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole: A Safety and Operational Guide
For Immediate Reference: Treat 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole as a hazardous chemical waste. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach to its handling and disposal, leveraging established procedures for analogous chemical structures. This guide provides essential safety and logistical information for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Precautions
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Therefore, it is crucial to handle this compound with appropriate safety measures to minimize exposure.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat. For larger spills, chemical-resistant apron and boots may be required. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent chemical exposure and environmental contamination.
-
Evacuate and Isolate: Immediately evacuate the spill area. Restrict access to authorized personnel only.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collection: Collect the absorbed or swept material into a suitable, labeled, and sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.
Step-by-Step Disposal Procedure
Proper disposal of this compound is essential to ensure regulatory compliance and environmental protection. As a halogenated organic compound, it must be disposed of as hazardous waste.
-
Waste Identification and Segregation:
-
This compound is classified as a halogenated organic waste .
-
Do not mix with non-halogenated organic waste, as this can increase disposal costs and complicate treatment processes.
-
Keep it segregated from incompatible materials such as strong oxidizing agents, strong bases, and amines.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container must have a secure, tight-fitting lid.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other constituents in the waste stream with their approximate concentrations.
-
The date when waste accumulation began.
-
The name of the principal investigator and the laboratory location.
-
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.
-
Secondary containment (e.g., a larger, chemically resistant tray or tub) is highly recommended to contain any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Request for Disposal:
-
Once the container is full or the project is complete, arrange for disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Visual Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical information for the handling and disposal of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Warning: this compound is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[1] All personnel must wear appropriate PPE when handling this compound.
Table 1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[2][3] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber).[4] | Prevents skin contact and absorption. |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[4] | Avoids inhalation of dust or vapors.[4][5] |
| Body Protection | Laboratory coat. | Protects against incidental skin contact. |
PPE Selection Workflow
Caption: PPE selection workflow for handling the target compound.
Operational Plan: Safe Handling and Storage
Strict adherence to the following procedures is mandatory to minimize exposure and ensure safe handling.
Table 2: Handling and Storage Procedures
| Procedure | Guideline |
| Ventilation | Always handle this compound in a well-ventilated area or a chemical fume hood.[2][6][7] |
| Avoiding Contamination | Avoid breathing dust or vapors.[4][5] Prevent contact with skin and eyes.[4] Do not eat, drink, or smoke in the handling area.[6] |
| Glove Technique | Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] |
Disposal Plan
This compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination.
Table 3: Disposal Procedures
| Step | Action |
| Waste Classification | Classify as a halogenated organic waste. |
| Containerization | Collect waste in a dedicated, labeled, and sealed container. |
| Disposal Method | Dispose of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4] |
| Contaminated Packaging | Triple rinse containers (or equivalent) before recycling or reconditioning. Puncture the packaging to render it unusable for other purposes.[4] |
Disposal Decision Pathway
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
